Z-Ala-NH2
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZSWNVVFTJRN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Ala-NH2 (N-Benzyloxycarbonyl-L-alaninamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-NH2, chemically known as N-Benzyloxycarbonyl-L-alaninamide, is a protected amino acid derivative of L-alanine. The presence of the benzyloxycarbonyl (Z or Cbz) group on the nitrogen terminus makes it a crucial building block in peptide synthesis. This protecting group is stable under various conditions but can be selectively removed, typically through catalytic hydrogenolysis, allowing for the controlled, stepwise elongation of peptide chains. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and handling of this compound for professionals in research and drug development.
Chemical Structure and Identification
The structure of this compound consists of an L-alanine core where the amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is an amide.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate |
| Synonyms | N-Benzyloxycarbonyl-L-alaninamide, Cbthis compound, Z-L-Ala-NH2, N-Cbz-L-alaninamide |
| CAS Number | 13139-27-0[1] |
| Molecular Formula | C11H14N2O3[2] |
| Molecular Weight | 222.24 g/mol [2] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (N-Benzyloxycarbonyl-L-alaninamide) | Z-Ala-OH (N-Benzyloxycarbonyl-L-alanine) |
| Melting Point | Data not available | 82-87 °C[3][4] |
| Boiling Point | Data not available | ~364.5 °C (estimate)[5] |
| Optical Rotation | Data not available | -14.5° to -15° (c=2 in Acetic Acid)[5] |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and DMSO.[6] Sparingly soluble in water. | Sparingly soluble in water; soluble in many organic solvents like methanol, ethyl acetate, and acetic acid.[7] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid[4][7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the amidation of its corresponding N-protected amino acid, Z-Ala-OH. This can be achieved through an activated ester intermediate or by using a coupling agent. Below is a generalized protocol for the synthesis from Z-Ala-OH.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Materials:
-
N-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 7N in Methanol) or Ammonia gas
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Activation: Dissolve Z-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the cooled solution. Stir the reaction mixture at 0 °C for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Amidation: Slowly add a solution of ammonia in methanol (or bubble ammonia gas through the solution) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: If DCC was used, filter off the DCU precipitate. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
-
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct biological activity or involvement of this compound in specific signaling pathways. Its primary role in biochemical and pharmaceutical research is as a synthetic intermediate.
Amino acids and their derivatives, in a broader context, are fundamental to numerous biological processes, including neurotransmission and metabolic regulation. However, the N-terminal benzyloxycarbonyl protection and the C-terminal amide modification of this compound are primarily designed for synthetic utility in peptide chemistry. Any direct biological effects of the molecule itself have not been extensively studied or reported.
Logical Relationship of this compound in Peptide Synthesis:
Caption: Role of this compound in the peptide synthesis cycle.
Conclusion
This compound is a valuable and widely utilized N-protected amino acid amide in the field of peptide synthesis. Its well-defined structure and the reliable chemistry of the benzyloxycarbonyl protecting group allow for its effective incorporation into peptide chains. While specific quantitative physicochemical data and direct biological activities are not extensively documented, its utility as a synthetic building block is well-established. The provided protocols and data serve as a foundational guide for researchers and professionals working with this important compound. Further research into its specific properties and potential biological roles could open new avenues for its application.
References
- 1. prepchem.com [prepchem.com]
- 2. Buy N-(Benzyloxycarbonyl)-L-alanine benzylamide | 2489-19-2 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 4. N-CBZ-L-Alanine(1142-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Thermo Scientific Chemicals N-Carbobenzyloxy-L-alanine, 98% | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
Synthesis of N-benzyloxycarbonyl-L-alaninamide
An In-depth Technical Guide to the
Abstract
N-benzyloxycarbonyl-L-alaninamide (Z-L-alaninamide) is a protected amino acid amide that serves as a valuable building block in peptide synthesis and the development of peptidomimetics. This technical guide provides a comprehensive overview of its synthesis, focusing on the widely employed mixed anhydride method. The document details the reaction mechanism, experimental protocols, and relevant physicochemical data. Diagrams illustrating the synthetic workflow and reaction mechanism are included to provide a clear and concise understanding for researchers, scientists, and professionals in drug development.
Introduction
N-benzyloxycarbonyl-L-alaninamide is a derivative of the amino acid L-alanine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxyl group is converted to a primary amide. The Cbz group is a crucial amine protecting group in peptide chemistry, renowned for its stability under various conditions and its facile removal via catalytic hydrogenolysis.[1] This makes Z-L-alaninamide an important intermediate for the synthesis of peptides containing a C-terminal alaninamide residue. This guide outlines a common and effective method for its preparation through the coupling of N-benzyloxycarbonyl-L-alanine with ammonia, facilitated by the formation of a mixed anhydride.
Synthesis Pathway: The Mixed Anhydride Method
The synthesis of N-benzyloxycarbonyl-L-alaninamide is effectively achieved by coupling N-benzyloxycarbonyl-L-alanine (Z-L-Ala-OH) with ammonia. A standard approach for this transformation is the mixed anhydride method. This method involves two key steps:
-
Activation of the Carboxylic Acid : N-benzyloxycarbonyl-L-alanine is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-ethylmorpholine or triethylamine). This reaction occurs at a low temperature (typically -10°C to 0°C) to form a highly reactive mixed anhydride intermediate.[2][3]
-
Aminolysis : The mixed anhydride is then treated in situ with a source of ammonia to form the desired amide. The nucleophilic attack of ammonia on the activated carbonyl carbon results in the formation of N-benzyloxycarbonyl-L-alaninamide and the release of isobutanol and carbon dioxide as byproducts.
This method is widely used for peptide bond formation due to its efficiency and the relatively mild reaction conditions required.
Visualization of Synthetic Workflow and Mechanism
To better illustrate the process, the following diagrams created using the DOT language are provided.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-benzyloxycarbonyl-L-alaninamide.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of Z-L-alaninamide.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of similar N-benzyloxycarbonyl-L-alanine amides.[2][3]
Materials:
-
N-benzyloxycarbonyl-L-alanine (Z-L-Ala-OH)
-
Anhydrous Tetrahydrofuran (THF)
-
N-ethylmorpholine
-
Isobutyl chloroformate
-
Aqueous Ammonia solution (e.g., 28-30%)
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane or Petroleum Ether
Procedure:
-
Dissolution and Cooling: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the resulting solution to -10°C using an ice-salt or acetone-dry ice bath.
-
Base and Chloroformate Addition: To the cooled solution, add N-ethylmorpholine (1.0 eq) dropwise, ensuring the temperature remains below -5°C. Following the addition of the base, add isobutyl chloroformate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature at -10°C during this addition.
-
Mixed Anhydride Formation: Stir the reaction mixture at -10°C for an additional 20-30 minutes to allow for the complete formation of the mixed anhydride.
-
Ammonolysis: In a separate flask, prepare a solution of aqueous ammonia (a slight excess, e.g., 1.2 eq) in THF. Add this ammonia solution dropwise to the reaction mixture, again ensuring the temperature is maintained at or below 0°C.
-
Reaction Completion: After the addition of ammonia is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 16 hours (overnight).
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1 N HCl.
-
Wash with water.
-
Wash with 5% NaHCO₃ solution.
-
Wash with saturated brine solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, which may be an oil or a solid, can be purified by recrystallization. A common solvent system for recrystallization is ethyl acetate/hexane or ethyl acetate/petroleum ether.[3] Filter the purified crystals, wash with cold hexane, and dry under vacuum.
Quantitative Data
The following tables summarize key quantitative data for the primary reactant and a representative product from a similar synthesis.
Table 1: Properties of N-benzyloxycarbonyl-L-alanine
| Property | Value | Reference(s) |
| CAS Number | 1142-20-7 | [1][4] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][4] |
| Molecular Weight | 223.23 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 84-87 °C | [4] |
| Specific Rotation [α] | -14.3° to -15° (c=2 in Acetic Acid) | [1][5] |
| Solubility | Soluble in methanol, ethyl acetate, acetic acid; sparingly soluble in water. | [1] |
Table 2: Example Yield and Properties of a Similar Amide
This data is for N-benzyloxycarbonyl-L-alanine ethylamide, as a proxy for what might be expected for the title compound.
| Property | Value | Reference(s) |
| Product Name | N-benzyloxycarbonyl-L-alanine ethylamide | [3] |
| Yield | 60.5% | [3] |
| Melting Point | 127-128 °C | [3] |
| Specific Rotation [α] | +11.2° (c=0.83% in dimethylformamide) | [3] |
Safety Considerations
-
Reagents: Isobutyl chloroformate is corrosive and lachrymatory; it should be handled with care in a well-ventilated fume hood. Tertiary amines like N-ethylmorpholine are flammable and can cause irritation.
-
Procedures: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reactive intermediates. The use of low temperatures is critical to minimize side reactions and racemization.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
The synthesis of N-benzyloxycarbonyl-L-alaninamide via the mixed anhydride method is a reliable and well-established procedure in peptide chemistry. By activating N-benzyloxycarbonyl-L-alanine with isobutyl chloroformate followed by ammonolysis, the target amide can be obtained in good yield and purity. This guide provides the necessary theoretical background, a detailed experimental protocol, and critical data to enable researchers to successfully perform this synthesis.
References
An In-depth Technical Guide to Nα-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzyloxycarbonyl-L-alaninamide, commonly abbreviated as Z-Ala-NH2, is a protected amino acid derivative that serves as a valuable building block in peptide synthesis and drug discovery. The benzyloxycarbonyl (Z or Cbz) group provides temporary protection to the α-amino group of L-alanine, preventing unwanted side reactions during peptide coupling. The amide group at the C-terminus makes it a suitable component for constructing peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of this compound.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis and biological assays. A summary of these properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13139-27-0 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 134-136 °C | [3] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DCM). Slightly soluble in methanol and chloroform. | Inferred from properties of similar compounds[3][4] |
| Optical Rotation | Data not available for this compound. For the related compound Z-Ala-OH: [α]²⁰/D = -14.5° (c=2 in acetic acid). | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of its corresponding N-protected amino acid, Nα-Benzyloxycarbonyl-L-alanine (Z-Ala-OH). This process involves the activation of the carboxylic acid group of Z-Ala-OH followed by reaction with an ammonia source.
Experimental Protocol: Synthesis of Nα-Benzyloxycarbonyl-L-alaninamide (this compound)
This protocol is adapted from general methods for the synthesis of amino acid amides.
Materials:
-
Nα-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)
-
Coupling agent (e.g., HBTU, PyBOP, or DIC)[1]
-
Base (e.g., DIEA or NMM)
-
Ammonia source (e.g., aqueous ammonia in methanol or ammonium chloride)[1]
-
Anhydrous solvent (e.g., DMF or DCM)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Activation: Dissolve Z-Ala-OH (1 equivalent) in an anhydrous solvent such as DMF or DCM. Add a base like DIEA (2-3 equivalents). To this solution, add the coupling agent (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Amination: To the activated Z-Ala-OH solution, add the ammonia source. If using aqueous ammonia in methanol, it can be added directly. If using ammonium chloride, an additional equivalent of base is required to liberate free ammonia. Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Biological Activity and Applications
While specific studies on the biological activity of this compound are limited, alaninamide derivatives, in general, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These derivatives have been investigated for their potential as anticonvulsant, anticancer, and antimicrobial agents.[6]
The incorporation of the alaninamide scaffold provides a versatile platform for structural modifications to optimize activity and selectivity towards various biological targets. For instance, some alaninamide derivatives have been shown to modulate voltage-gated sodium channels, a mechanism shared by some established anti-seizure medications.[6] Others have demonstrated cytotoxicity against various cancer cell lines, potentially through the inhibition of signaling pathways like the PI3K/Akt pathway.[6]
In the context of drug discovery, this compound can serve as a key intermediate in the synthesis of more complex peptide-based therapeutics. The C-terminal amide is often crucial for biological activity, as it can mimic the amide bond in a native peptide substrate or enhance binding to a target receptor.
Potential as an Enzyme Substrate or Inhibitor
The structure of this compound makes it a potential candidate for investigation as a substrate or inhibitor for various proteases. The alanine residue can be recognized by proteases with specificity for small, neutral amino acids at the P1 position. The benzyloxycarbonyl group can influence binding to the enzyme's active site.
Experimental Protocol: General Assay for Protease Activity using a Fluorogenic Substrate
This protocol describes a general method to assess if this compound or a peptide derived from it can act as a protease substrate. A fluorogenic reporter group would need to be attached to the N-terminus after deprotection of the Z-group.
Materials:
-
Protease of interest
-
Fluorogenic peptide substrate (e.g., derived from Ala-NH2)
-
Assay buffer specific for the protease
-
Microplate reader with fluorescence detection capabilities
-
Test compound (e.g., a potential inhibitor)
Procedure:
-
Assay Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Dilute the substrate and the protease to their working concentrations in the assay buffer.
-
Inhibitor Screening (Optional): If screening for inhibitors, pre-incubate the protease with various concentrations of the test compound for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to the wells of a microplate containing the protease (and inhibitor, if applicable).
-
Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the rate of substrate cleavage.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. For inhibitor studies, determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways
While no specific signaling pathways have been directly attributed to this compound, related alaninamide derivatives have been implicated in modulating key cellular signaling cascades. As mentioned, the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival, has been identified as a potential target for some anticancer alaninamide compounds.[6] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Further research is required to elucidate the specific molecular targets and signaling pathways that may be modulated by this compound or its derivatives. High-throughput screening and cell-based assays are valuable tools for identifying such interactions.
Conclusion
Nα-Benzyloxycarbonyl-L-alaninamide (this compound) is a chemically protected amino acid amide with significant potential in synthetic organic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible building block for peptide synthesis. While direct biological data for this compound is sparse, the broader class of alaninamide derivatives has demonstrated a range of promising biological activities. Future research focusing on the specific interactions of this compound with biological targets, such as enzymes and signaling proteins, will be crucial in unlocking its full therapeutic potential. This guide provides a foundational resource for researchers and scientists working with this versatile compound.
References
A Technical Guide to the Solubility of Z-Ala-NH2 in Various Solvents
For researchers, scientists, and drug development professionals, understanding the solubility of N-benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2) is a critical parameter for its application in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the principles governing the solubility of this protected amino acid derivative and offers detailed experimental protocols for its quantitative determination in various solvent systems.
Principles of Peptide Solubility
The solubility of a peptide like this compound is governed by its amino acid composition, overall charge, and the nature of the solvent. This compound is a neutral peptide, as the N-terminal amine is protected by the benzyloxycarbonyl (Z) group and the C-terminus is an amide. For neutral peptides, solubility can be challenging and often requires the use of organic solvents. General guidelines suggest that for peptides with a neutral overall charge, solubilization may necessitate organic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), methanol, propanol, or isopropanol.[1]
Quantitative Solubility Data
| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Aqueous | Water | 25 | ||
| Phosphate-Buffered Saline (PBS) | 25 | |||
| Alcohols | Methanol | 25 | ||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Amides | N,N-Dimethylformamide (DMF) | 25 | ||
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 | ||
| Nitriles | Acetonitrile | 25 | ||
| Ethers | 1,4-Dioxane | 25 |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, the following established experimental methods are recommended.
Method 1: Shake-Flask Method
This is a widely used method for determining equilibrium solubility.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of flasks, each containing a different solvent of interest.
-
Sealing: Seal the flasks tightly to prevent solvent evaporation.
-
Equilibration: Place the flasks in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to ensure the system reaches equilibrium.[2]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Method 2: Gravimetric Method
This method is straightforward but requires careful execution to ensure accuracy.
Procedure:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1-4).
-
Initial Weighing: Accurately weigh a clean and dry evaporating dish (W₁).[2]
-
Sample Transfer: Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish.
-
Second Weighing: Weigh the evaporating dish containing the solution (W₂).[2]
-
Solvent Evaporation: Gently evaporate the solvent from the dish using a suitable method (e.g., slow heating in an oven, vacuum desiccation).
-
Final Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the dried solute (W₃).
-
Calculation: The solubility can be calculated using the following formula:
-
Solubility ( g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a peptide such as this compound.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Stability and Storage of Z-Ala-NH2
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for N-α-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2). The document outlines the chemical properties influencing its stability, potential degradation pathways, and detailed protocols for stability assessment.
Introduction to this compound
This compound is a protected amino acid derivative commonly used in peptide synthesis and other areas of organic chemistry. The stability of this compound is crucial for its effective use, ensuring the integrity of the starting material and the purity of the final products. The key functional groups governing its stability are the benzyloxycarbonyl (Z or Cbz) protecting group on the amine and the primary amide at the C-terminus.
Recommended Storage Conditions
For optimal shelf life, this compound should be stored under controlled conditions to minimize degradation.
Short-Term Storage (Weeks to Months):
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store in a tightly sealed container to protect from moisture.
-
Light: Protect from direct light.
Long-Term Storage (Months to Years):
-
Temperature: For extended periods, store in a freezer at or below -20°C.[1]
-
Atmosphere: Use a container with a tight seal, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.
-
Container: Use a chemically inert container, such as amber glass vials.
Chemical Stability Profile
The stability of this compound is primarily determined by the resilience of its benzyloxycarbonyl (Cbz) and primary amide functional groups to various chemical environments. The Cbz group is known for its stability across a range of conditions, particularly in basic and mild aqueous acidic media.[2] However, both groups can be susceptible to degradation under specific stress conditions.
Table 1: Stability of this compound Functional Groups Under Various Conditions
| Condition | Functional Group | Stability | Notes |
| pH | |||
| Strong Acid (e.g., HBr/AcOH) | Cbz | Labile | Cleavage of the protecting group can occur.[3] |
| Strong Acid (e.g., conc. HCl, heat) | Amide | Labile | Hydrolysis to the corresponding carboxylic acid can occur over several hours at elevated temperatures.[4] |
| Mild Acid (e.g., dilute aqueous acids) | Cbz & Amide | Generally Stable | The Cbz group is notably stable in most aqueous acidic media.[2] Amide hydrolysis is very slow. |
| Neutral (pH ~7) | Cbz & Amide | Stable | Considered stable under neutral aqueous conditions at ambient temperature. |
| Basic (e.g., boiling NaOH) | Amide | Labile | Hydrolysis to the carboxylate and ammonia will occur.[4] |
| Mild Base (e.g., NaHCO3) | Cbz & Amide | Generally Stable | The Cbz group is stable under basic conditions.[2] Amide hydrolysis is slow at ambient temperature. |
| Temperature | Cbz & Amide | Labile at high temp. | As with most organic molecules, elevated temperatures will accelerate degradation. |
| Reductive Conditions | |||
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Cbz | Labile | This is a standard method for the deprotection of the Cbz group.[2] |
| Oxidizing Agents | Cbz & Amide | Potentially Labile | Susceptibility to oxidation should be evaluated, as it is a common degradation pathway for organic molecules.[5] |
| Solvents | Cbz & Amide | Generally Stable | Stable in common organic solvents (e.g., methanol, isopropanol, acetonitrile) under neutral conditions. The presence of water can facilitate hydrolysis, especially at non-neutral pH and elevated temperatures. |
Potential Degradation Pathways
Based on the chemical nature of this compound, two primary degradation pathways can be anticipated under forced conditions: cleavage of the Cbz group and hydrolysis of the primary amide.
Caption: Potential degradation pathways of this compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7] The following is a generalized protocol for conducting a forced degradation study on this compound.
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer
-
HPLC system with UV detector or LC-MS system
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Also, place a solution of this compound (in a suitable solvent like methanol/water) in the oven.
-
At specified time points, withdraw samples, dissolve the solid sample in the mobile phase, and dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.[8][9] A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
If using LC-MS, attempt to identify the mass of the degradation products to elucidate their structures.
-
Caption: Experimental workflow for a forced degradation study.
Analytical Methodologies
A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products.
Table 2: Recommended Analytical Techniques for Stability Testing
| Technique | Purpose | Details |
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | The most common technique for stability studies.[9] A reversed-phase C18 column with a UV detector is typically used. The method must be validated to ensure it can separate the parent compound from all potential degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of Degradants | Provides mass information about the degradation products, which is critical for structural elucidation and understanding the degradation pathways.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Can be used to confirm the structure of isolated degradation products. |
| UV-Vis Spectroscopy | Preliminary Assessment | Can be used for kinetic studies of degradation if the parent compound and degradants have distinct absorption spectra.[9] |
Conclusion
This compound is a stable compound under recommended storage conditions, primarily refrigeration in a tightly sealed container. Its stability is governed by the benzyloxycarbonyl and primary amide groups. Degradation can be induced under harsh acidic, basic, or reductive conditions, leading to cleavage of the Cbz group or hydrolysis of the amide. A systematic forced degradation study, coupled with a validated stability-indicating analytical method such as HPLC or LC-MS, is essential for a comprehensive understanding of its stability profile and for ensuring its quality in research and development applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Foundational Role of Z-Ala-NH2 in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2), a fundamental building block in peptide chemistry. This document delves into its synthesis, characterization, and pivotal role as a versatile tool in the study of proteases and the development of therapeutic peptides. Experimental protocols, quantitative data, and visual diagrams are provided to offer a thorough understanding of its applications.
Core Concepts: Chemical Properties and Synthesis of this compound
This compound is an N-terminally protected amino acid amide. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino group of alanine, preventing unwanted side reactions during peptide synthesis.[1][2] The C-terminal amide is a common feature in many biologically active peptides, contributing to their stability and receptor-binding affinity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and DMF; sparingly soluble in water. |
| Melting Point | Approximately 84-85 °C (for the corresponding Z-L-Alanine) |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the protection of the amino group of L-alanine followed by the amidation of the C-terminus.
Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-alanine (Z-Ala)
The most common method for introducing the Z-group is the Schotten-Baumann reaction, where L-alanine is acylated with benzyl chloroformate in an alkaline aqueous solution.[1][2]
Step 2: Conversion of Z-Ala to this compound
There are two primary methods for the amidation of Z-Ala:
-
Solution-Phase Peptide Coupling: Z-Ala is activated at the C-terminus using a coupling agent (e.g., isobutyl chloroformate) and then reacted with ammonia or an ammonia equivalent.[3]
-
Ammonolysis of an Activated Ester: Z-Ala can be converted to an active ester (e.g., methyl ester) which is then treated with ammonia in a suitable solvent like methanol.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of N-α-Benzyloxycarbonyl-L-alanine (Z-Ala) [1][2]
-
Dissolution: Dissolve L-alanine (1.0 eq) in 2N NaOH solution in a three-necked flask and cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly and simultaneously add benzyl chloroformate (1.1 eq) and 2N NaOH solution dropwise to the alanine solution, maintaining the internal temperature below 5 °C.
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Aqueous Workup: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous phase to pH 1 with 2N HCl.
-
Extraction: Extract the product with ethyl acetate. Combine the organic phases.
-
Purification: Wash the combined organic phases with water, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Z-Ala as a white crystalline solid.
Part B: Synthesis of N-α-Benzyloxycarbonyl-L-alaninamide (this compound) via Mixed Anhydride Method [3]
-
Activation: Dissolve Z-Ala (1.0 eq) in dry tetrahydrofuran (THF) and cool to -15 °C. Add N-methylmorpholine (1.0 eq) followed by isobutyl chloroformate (1.0 eq) and stir for 10 minutes to form the mixed anhydride.
-
Amidation: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an appropriate solvent.
-
Reaction: Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).[3]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Role of this compound as a Protease Inhibitor Building Block
The Z-group and the C-terminal amide in this compound make it a valuable component in the design of protease inhibitors. Proteases are a class of enzymes that catalyze the cleavage of peptide bonds and are implicated in numerous diseases, making them important drug targets.
The Z-group can engage in hydrophobic and aromatic interactions within the active site of proteases. Peptides containing Z-protected amino acids at the N-terminus have been shown to be effective inhibitors of various proteases, including caspases and cathepsins. For instance, peptide fluoromethyl ketones and chloromethyl ketones derived from Z-protected peptides are potent inactivators of cathepsin B.[4]
Quantitative Data on Z-Protected Peptide Inhibitors
Table 2: Inhibitory Activity of Z-Dipeptide-AOMK against Cathepsin B [1][5]
| Inhibitor | Target | pH | IC₅₀ (nM) | Kᵢ (nM) |
| Z-Arg-Lys-AOMK | Cathepsin B | 7.2 | 20 | 130 |
| 4.6 | 1500 | 15000 | ||
| Z-Glu-Lys-AOMK | Cathepsin B | 7.2 | 320 | 2300 |
| 4.6 | - | 7900 |
AOMK: Acyloxymethylketone
These data highlight the potential of incorporating Z-protected amino acids into peptide sequences to generate potent and selective protease inhibitors. The pH-dependent inhibition also suggests that such inhibitors can be designed to be active in specific cellular compartments.[1][5]
This compound in the Context of Apoptosis and Caspase Inhibition
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Therefore, caspase inhibitors are of significant therapeutic interest.
Peptide-based caspase inhibitors often mimic the natural substrates of these enzymes. The Z-group can be incorporated into these peptide sequences to enhance their binding affinity and stability. While this compound itself is a simple building block, it can be elaborated into more complex peptide aldehydes, ketones, or other warheads that covalently or non-covalently interact with the active site of caspases.
Caspase Activation Pathway
The activation of caspases occurs through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.
Experimental Workflow: Screening for Apoptosis Induction by a this compound Derivative
This workflow outlines the steps to assess the pro-apoptotic activity of a hypothetical this compound-containing compound.
References
Spectroscopic Profile of N-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2), a key building block in peptide synthesis and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data from validated computational tools and representative data based on analogous structures. The information herein serves as a robust reference for the characterization and quality control of this compound.
Predicted and Representative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The predicted chemical shifts are influenced by the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH₃ | ~1.3 | Doublet | ~7.0 | Coupled to the α-proton. |
| α-CH | ~4.2 | Multiplet | - | Coupled to the -CH₃ and NH protons. |
| -CH₂- (Benzyl) | ~5.1 | Singlet | - | The two protons are chemically equivalent. |
| Aromatic -CH (Phenyl) | ~7.3-7.4 | Multiplet | - | Represents the five protons of the phenyl ring. |
| -NH- (Amide) | ~7.5 | Broad Singlet | - | Chemical shift can be concentration and solvent dependent.[1] |
| -NH₂ (Primary Amide) | ~5.5 and ~6.5 | Broad Singlets | - | Two distinct signals for the non-equivalent amide protons. Chemical shifts are highly dependent on solvent and concentration. |
Disclaimer: Predicted data is generated from cheminformatic software and should be confirmed by experimental data.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₃ | ~18 | Aliphatic carbon. |
| α-CH | ~51 | |
| -CH₂- (Benzyl) | ~67 | |
| Aromatic C (ipso) | ~137 | Carbon attached to the -CH₂O- group. |
| Aromatic CH | ~128-129 | Phenyl ring carbons. |
| C=O (Amide) | ~175 | |
| C=O (Carbamate) | ~156 |
Disclaimer: Predicted data is generated from cheminformatic software and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The following table lists the expected characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H Stretch (Primary Amide) | ~3400 and ~3200 | Medium | Asymmetric and symmetric stretching.[2][3] |
| N-H Stretch (Carbamate) | ~3300 | Medium | |
| C-H Stretch (Aromatic) | ~3100-3000 | Medium | |
| C-H Stretch (Aliphatic) | ~3000-2850 | Medium | |
| C=O Stretch (Amide I) | ~1680-1650 | Strong | [4] |
| C=O Stretch (Carbamate) | ~1710-1690 | Strong | |
| N-H Bend (Amide II) | ~1640-1620 | Medium | [2] |
| C=C Stretch (Aromatic) | ~1600 and ~1450 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 223.11 | Molecular ion peak (protonated). |
| [M+Na]⁺ | 245.09 | Sodium adduct. |
| [M-NH₂]⁺ | 206.09 | Loss of the primary amide group. |
| [M-CONH₂]⁺ | 179.08 | Loss of the carboxamide group. |
| [C₇H₇]⁺ | 91.05 | Tropylium ion from the benzyl group, a common fragment.[5][6] |
| [C₈H₉O₂N]⁺ | 151.06 | Fragment corresponding to Z-group cleavage. |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds
-
-
Processing: Fourier transform the FID and phase correct the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Processing: A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Mass Spectrum Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Acquisition Parameters:
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
-
Fragmentation (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) to obtain a fragment ion spectrum.[7]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
References
- 1. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. verifiedpeptides.com [verifiedpeptides.com]
Methodological & Application
Application Notes and Protocols for the Coupling of Z-Ala-NH₂ with Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical coupling of N-benzyloxycarbonyl-L-alaninamide (Z-Ala-NH₂) with various amino acid esters. This process is a fundamental step in the synthesis of dipeptides, which are crucial building blocks for larger peptides and peptidomimetics with significant applications in drug discovery and development. The protocols outlined below detail methodologies for achieving high-yield and high-purity dipeptide products, with a comparative analysis of common coupling reagents.
Introduction
The formation of a peptide bond between the carboxyl group of an N-protected amino acid and the amino group of an amino acid ester is a cornerstone of peptide chemistry. Z-Ala-NH₂, with its N-terminus protected by the benzyloxycarbonyl (Z) group, serves as an excellent starting material. The choice of coupling reagent is critical to the success of this reaction, influencing yield, purity, and the extent of side reactions such as racemization. This document provides a comparative overview of several widely used coupling reagents and detailed protocols for their application in the synthesis of Z-Ala-dipeptide esters.
Data Presentation: Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a critical decision in peptide synthesis. The following table summarizes the typical performance of common coupling reagents in the synthesis of Z-Ala-dipeptide esters, based on literature and application data. The data presented provides a representative overview to guide reagent selection.
| Coupling Reagent/Method | Additive | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| EDC | HOBt | 85-95 | >95 | Cost-effective; water-soluble byproducts are easily removed.[1] | Generally slower reaction times compared to onium salts.[1] |
| DCC | HOBt | 80-90 | >95 | Inexpensive and widely used. | Forms an insoluble dicyclohexylurea (DCU) byproduct that can complicate purification. |
| HBTU | DIPEA | 90-98 | >97 | High efficiency and relatively fast reaction times.[1] | Can be less effective than HATU in preventing racemization for sensitive amino acids.[1] |
| HATU | DIPEA | 95-99 | >98 | High reactivity, low racemization rates, and effective for sterically hindered couplings.[1] | Higher cost compared to other reagents.[1] |
| PyBOP | DIPEA | 90-96 | >95 | High coupling efficiency; avoids the formation of carcinogenic HMPA associated with BOP.[1] | Can be less effective for highly sterically hindered couplings compared to HATU.[1] |
| COMU | DIPEA | >95 | >98 | High coupling efficiency, reduced epimerization, and good solubility. | Higher cost than carbodiimides. |
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of Z-Ala-OH with a generic amino acid ester hydrochloride (H-Xaa-OR·HCl), where Xaa represents any amino acid and R is an alkyl group (e.g., methyl, ethyl, or benzyl).
Protocol 1: Coupling using EDC and HOBt
This method is a cost-effective and reliable procedure for routine peptide couplings.
Materials:
-
Z-Ala-OH (1.0 eq)
-
H-Xaa-OR·HCl (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve H-Xaa-OR·HCl (1.1 eq) in anhydrous DCM or DMF and add DIPEA or TEA (2.5 eq). Stir for 10-15 minutes at room temperature.
-
Add the amino acid ester solution to the cooled Z-Ala-OH solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Z-Ala-Xaa-OR.
-
Protocol 2: Coupling using HATU
This protocol is recommended for challenging couplings, including those involving sterically hindered amino acids, due to the high reactivity of HATU.
Materials:
-
Z-Ala-OH (1.0 eq)
-
H-Xaa-OR·HCl (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, dissolve Z-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve H-Xaa-OR·HCl (1.1 eq) in anhydrous DMF and add DIPEA (1.0 eq).
-
Add the amino acid ester solution to the pre-activated Z-Ala-OH mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Mandatory Visualization
Experimental Workflow: Solution-Phase Dipeptide Synthesis
The following diagram illustrates the general workflow for the solution-phase synthesis of a Z-protected dipeptide ester.
References
Application Notes and Protocols: Dipeptide Synthesis Using Z-Ala-NH2 as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The formation of a peptide bond between two amino acids is a condensation reaction that requires the selective activation of a carboxyl group and the protection of reactive functional groups to prevent unwanted side reactions.[1][2] The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino group of an amino acid due to its stability and ease of removal via catalytic hydrogenation.[3]
This document provides detailed protocols for the synthesis of a dipeptide, Z-Ala-Ala-NH2, utilizing N-benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2) as a precursor for the C-terminal residue. The strategy involves two key steps:
-
Deprotection: Removal of the Z-group from this compound to yield the free amine, L-Alaninamide (H-Ala-NH2).
-
Coupling: Formation of the peptide bond between another Z-protected alanine molecule (Z-Ala-OH) and the newly synthesized H-Ala-NH2 using a coupling reagent.
Common coupling reagents facilitate the formation of the amide bond by activating the carboxylic acid.[1][4] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.[3][5]
Experimental Protocols
Protocol 1: Deprotection of this compound to H-Ala-NH2 (Catalytic Hydrogenation)
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from this compound via catalytic hydrogenation to yield L-Alaninamide (H-Ala-NH2).
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply or a hydrogen source like ammonium formate
-
Celite® or other filtration aid
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon, Parr shaker)
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous methanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (typically 10-20% by weight of the this compound) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and flush with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen and flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude H-Ala-NH2. The product can be used in the next step, often without further purification.
Protocol 2: Synthesis of Z-Ala-Ala-NH2 via EDC/HOBt Coupling
This protocol details the coupling of Z-Ala-OH with H-Ala-NH2 using EDC and HOBt.
Materials:
-
H-Ala-NH2 (from Protocol 1)
-
Z-Ala-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if starting from a salt)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve Z-Ala-OH (1.0 eq.) and HOBt (1.1-1.2 eq.) in anhydrous DMF or DCM.[6][7]
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
In a separate flask, dissolve H-Ala-NH2 (1.0 eq.) in a minimal amount of anhydrous DMF.
-
To the cooled Z-Ala-OH/HOBt solution, add EDC·HCl (1.1-1.2 eq.) and stir for 15-20 minutes to allow for the formation of the active ester intermediate.[1]
-
Add the solution of H-Ala-NH2 to the activated mixture dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude Z-Ala-Ala-NH2.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the pure dipeptide.
Data Presentation
Table 1: Summary of Reagents for Dipeptide Synthesis
| Reagent/Component | Role | Typical Molar Equivalence (relative to limiting reagent) |
|---|---|---|
| Deprotection Step | ||
| This compound | Starting Material | 1.0 |
| 10% Pd/C | Catalyst | 10-20% (w/w) |
| Hydrogen (H₂) | Reducing Agent | Excess |
| Coupling Step | ||
| Z-Ala-OH | N-terminally protected amino acid | 1.0 |
| H-Ala-NH2 | C-terminal amino acid (amine component) | 1.0 - 1.1 |
| EDC·HCl | Coupling Reagent | 1.1 - 1.2 |
| HOBt | Racemization Suppressor & Activator | 1.1 - 1.2 |
| DMF or DCM | Solvent | - |
| DIPEA or TEA | Base (if amine is a salt) | 1.0 - 1.2 |
Table 2: Typical Reaction Parameters and Yields
| Step | Product | Coupling Reagent System | Typical Reaction Time | Typical Yield Range | Purity (after purification) |
|---|---|---|---|---|---|
| Deprotection | H-Ala-NH2 | - | 2-6 hours | >90% | >95% |
| Coupling | Z-Ala-Ala-NH2 | EDC / HOBt | 12-24 hours | 75-90% | >98% |
| Coupling | Z-Ala-Ala-NH2 | DCC / HOBt | 12-24 hours | 70-85% | >98% |
| Coupling | Z-Ala-Ala-NH2 | HBTU / DIPEA | 2-4 hours | 80-95% | >98% |
Visualizations
Caption: Experimental workflow for dipeptide synthesis.
Caption: Mechanism of EDC/HOBt mediated peptide coupling.
References
Z-Ala-NH2: A Versatile Substrate for Specific Enzyme Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-NH2, chemically known as N-Carbobenzoxy-L-alaninamide, is a synthetic peptide derivative that serves as a valuable substrate for the specific assay of certain peptidases. Its structure, featuring an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal amide, makes it a target for enzymes that recognize and cleave the peptide bond involving the alanine residue. This document provides detailed application notes and protocols for the use of this compound in the characterization and kinetic analysis of two key enzymes: Alanine Aminopeptidase (Aminopeptidase N) and, to a lesser extent, Pyroglutamyl-Peptidase I.
Alanine Aminopeptidase (AAP) , also known as Aminopeptidase N (APN) or CD13, is a widely expressed zinc-dependent metalloprotease.[1][2][3] It plays a crucial role in the final digestion of peptides in the small intestine and is involved in the metabolism of regulatory peptides.[4] Furthermore, APN/CD13 is implicated in various physiological and pathological processes, including cell migration, angiogenesis, and tumor progression, making it a significant target in cancer research and drug development.[1][2][5][6]
Pyroglutamyl-Peptidase I (PPI) is a cysteine peptidase that specifically removes N-terminal pyroglutamyl (pGlu) residues from peptides and proteins.[7] This function is critical in the regulation of several peptide hormones and neuropeptides, such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), which are protected from degradation by other aminopeptidases by their pGlu cap.[7][8][9] While the primary substrate for PPI contains a pyroglutamyl residue, its activity with this compound can be explored, particularly in inhibitor screening and specificity studies.
These application notes provide a framework for utilizing this compound to assay the activity of these important enzymes, offering insights into their function and aiding in the discovery of novel therapeutic agents.
Data Presentation: Enzyme Kinetic Parameters
While specific kinetic data for the hydrolysis of this compound by Alanine Aminopeptidase and Pyroglutamyl-Peptidase I is not extensively documented in publicly available literature, the following tables summarize the kinetic parameters for these enzymes with other commonly used substrates. This information provides a valuable reference for researchers to compare the efficiency of this compound as a substrate once empirically determined.
Table 1: Kinetic Parameters for Alanine Aminopeptidase (AAP/APN/CD13)
| Substrate | K_m_ (mM) | V_max_ (units/mg protein) | Enzyme Source | Reference |
| DL-alanine-β-naphthylamide HCl | 0.15 | 1694 | Water Buffalo Kidney (AAP1) | [10] |
| DL-alanine-β-naphthylamide HCl | 0.17 | 1143 | Water Buffalo Kidney (AAP2) | [10] |
| DL-alanine-β-naphthylamide HCl | 0.125 | 66129 | Water Buffalo Kidney (AAP3) | [10] |
| L-alanine-p-nitroanilide | 2 | - | Human Urine | [11] |
Table 2: Kinetic Parameters for Pyroglutamyl-Peptidase I (PPI)
| Substrate | K_m_ (mM) | Enzyme Source | Reference |
| pGlu-AMC | 0.059 | Recombinant Bovine | [12] |
| pGlu-AMC | 0.050 | Human | [12] |
| pGlu-Ala | 0.34 | Streptococcus pyogenes | [13] |
| pGlu-Tyr | 0.47 | Streptococcus pyogenes | [13] |
Experimental Protocols
The following are generalized protocols for assaying Alanine Aminopeptidase and Pyroglutamyl-Peptidase I activity using this compound. Optimal conditions, including substrate and enzyme concentrations, buffer pH, and incubation time, should be determined empirically for each specific experimental setup.
Protocol 1: Alanine Aminopeptidase (AAP/APN/CD13) Activity Assay
This protocol is based on the general principles of aminopeptidase assays and can be adapted for use with this compound. The release of the N-terminal protecting group and subsequent cleavage of the peptide bond can be monitored using various detection methods, such as HPLC or a coupled enzyme assay.
Materials:
-
Alanine Aminopeptidase (purified or in cell lysate)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8[11]
-
Stop Solution (e.g., 1 M HCl or 10% Trichloroacetic acid)
-
Detection Reagent (specific to the chosen detection method)
-
Microplate reader or HPLC system
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in Assay Buffer to the desired final concentrations.
-
Prepare a solution of Alanine Aminopeptidase in Assay Buffer. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiate Reaction:
-
Add the this compound substrate solution to each well to start the reaction.
-
The final reaction volume will depend on the microplate format (typically 100-200 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Terminate Reaction:
-
Stop the reaction by adding the Stop Solution to each well.
-
-
Detection:
-
HPLC Method: Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the product (cleaved Z-Ala) and the remaining substrate.
-
Coupled Enzyme Assay: A secondary enzyme can be used to react with a product of the primary reaction to generate a detectable signal (e.g., a chromogenic or fluorogenic product). The specifics of this will depend on the chosen coupling enzyme system.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V_o_) from the rate of product formation.
-
To determine K_m_ and V_max_, perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Pyroglutamyl-Peptidase I (PPI) Activity Assay
This protocol provides a general guideline for assessing the activity of PPI with this compound. As the natural substrate for PPI is a pyroglutamyl-containing peptide, the efficiency of this compound cleavage may be lower. Detection of the reaction can be achieved through methods similar to those described for the AAP assay.
Materials:
-
Pyroglutamyl-Peptidase I (purified or in cell lysate)
-
This compound substrate
-
Assay Buffer: A suitable buffer for cysteine peptidases, such as 50 mM sodium phosphate buffer, pH 7.5, containing a reducing agent like 1-5 mM DTT.
-
Stop Solution (e.g., 1 M HCl or 10% Trichloroacetic acid)
-
Detection Reagent or HPLC system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a minimal amount of an organic solvent (e.g., DMSO) and dilute to the final working concentrations in Assay Buffer.
-
Prepare the PPI enzyme solution in Assay Buffer. The enzyme should be pre-activated by incubation with the reducing agent in the buffer if required.
-
-
Assay Setup:
-
In a microplate or microcentrifuge tubes, combine the Assay Buffer and the enzyme solution.
-
Pre-incubate at 37°C for 10 minutes to allow for enzyme activation and temperature equilibration.
-
-
Initiate Reaction:
-
Add the this compound substrate solution to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a time period determined to be within the linear range of product formation.
-
-
Terminate Reaction:
-
Stop the reaction by adding the Stop Solution.
-
-
Detection:
-
As with the AAP assay, the products can be quantified using reverse-phase HPLC or a suitable coupled enzyme assay.
-
-
Data Analysis:
-
Determine the initial reaction velocity by measuring the rate of product formation.
-
For kinetic analysis, vary the concentration of this compound and analyze the data using Michaelis-Menten kinetics.
-
Visualizations
Signaling Pathways
The enzymes discussed are involved in critical signaling pathways. The following diagrams illustrate these connections.
Caption: Aminopeptidase N (CD13) signaling pathways in cancer.
Caption: Role of Pyroglutamyl-Peptidase I in TRH metabolism.
Experimental Workflow
The following diagram outlines a general workflow for conducting an enzyme kinetic assay using this compound.
References
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. Chymotrypsin Overview, Mechanism & Structure - Lesson | Study.com [study.com]
- 3. study.com [study.com]
- 4. Catalytic activity of the serine proteases alpha-chymotrypsin and alpha-lytic protease tagged at the active site with a (terpyridine)platinum(II) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Describe the digestive role of chymotrypsin Which two class 11 biology CBSE [vedantu.com]
- 7. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
- 9. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Chymotrypsin's Catalytic Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Z-Ala-NH2 into Peptide Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide drug candidates is a key strategy for enhancing their therapeutic properties. Z-Ala-NH2 (N-Benzyloxycarbonyl-L-alaninamide) is a modified amino acid that can be introduced into peptide sequences to potentially improve stability, modulate conformation, and enhance biological activity. The benzyloxycarbonyl (Z) group provides N-terminal protection during synthesis and can influence the peptide's interaction with its biological target. This document provides detailed application notes and protocols for the synthesis, purification, characterization, and evaluation of peptides incorporating this compound.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential impact of incorporating this compound into a model peptide sequence (Peptide X) on its stability and cytotoxic activity.
Table 1: Enzymatic Stability of Peptide X and Z-Ala-Peptide X in Human Serum
| Peptide | Half-life (t½) in Human Serum (minutes) | Fold Increase in Stability |
| Peptide X (unmodified) | 30 | - |
| Z-Ala-Peptide X | 180 | 6 |
Table 2: Cytotoxic Activity of Peptide X and Z-Ala-Peptide X on HeLa Cells
| Peptide | IC₅₀ (µM) after 48h incubation |
| Peptide X (unmodified) | 50 |
| Z-Ala-Peptide X | 15 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol describes the manual synthesis of a peptide with this compound at the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Z-Ala-OH (N-Benzyloxycarbonyl-L-alanine)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for subsequent amino acids):
-
Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Shake for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
This compound Coupling (Final Step):
-
After the final Fmoc deprotection, wash the resin as described in step 2.
-
Dissolve Z-Ala-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Shake for 2 hours at room temperature.
-
Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Resin Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of Z-Ala-Peptide by Reverse-Phase HPLC
Materials:
-
Crude Z-Ala-peptide
-
Reverse-Phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Z-Ala-peptide as a white powder.[1][2][3]
Protocol 3: Characterization by Mass Spectrometry
Materials:
-
Purified Z-Ala-peptide
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid for ESI-MS).
-
Mass Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the Z-Ala-peptide to confirm its identity.[4][5][6]
Protocol 4: In Vitro Enzymatic Stability Assay in Human Serum
Materials:
-
Purified Z-Ala-peptide and unmodified control peptide
-
Human serum
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC-MS system
Procedure:
-
Peptide Incubation:
-
Dissolve the peptides in a suitable buffer and add to pre-warmed human serum to a final concentration of 10 µM.
-
Incubate at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.
-
Reaction Quenching: Immediately mix the aliquot with the cold quenching solution to stop enzymatic degradation and precipitate serum proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point using a validated LC-MS method.
-
Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the amount at time zero. Determine the half-life (t½) by fitting the data to a first-order decay model.[7][8][9][10][11]
Protocol 5: Cell Viability (MTT) Assay
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Z-Ala-peptide and unmodified control peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptides in complete culture medium.
-
Replace the medium in the wells with the peptide solutions at various concentrations.
-
Include wells with medium only (no cells) as a blank and wells with cells and medium but no peptide as a negative control.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the peptide that inhibits cell growth by 50%.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors [mdpi.com]
- 3. Peptide-Drug Conjugate GnRH-Sunitinib Targets Angiogenesis Selectively at the Site of Action to Inhibit Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/AKT Pathway Overcomes Enzalutamide Resistance by Inhibiting Induction of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Deprotection of the Benzyloxycarbonyl (Z/Cbz) Group from Peptide Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone amine protecting group in peptide synthesis, lauded for its stability under various conditions and its role in suppressing racemization during coupling reactions.[1][2][3] Its effective removal is a critical step in the synthesis of peptide chains. The primary methods for Cbz deprotection are catalytic hydrogenolysis and acidolysis, each with distinct advantages and applications.[1] Catalytic hydrogenolysis is favored for its mild conditions and clean byproducts, while acid-mediated methods offer a metal-free alternative suitable for large-scale synthesis.[4][5]
This document provides detailed protocols for the most common methods of Cbz deprotection from peptide amides, a comparative summary of reaction parameters, and troubleshooting guidelines to assist researchers in optimizing this crucial transformation.
Overview of Deprotection Methods
The selection of a deprotection strategy depends on the peptide's sequence, the presence of other sensitive functional groups, and the desired scale of the reaction.
-
Catalytic Hydrogenolysis : This is the most prevalent method, involving the cleavage of the C-O bond of the carbamate by hydrogen in the presence of a palladium catalyst.[4][6] The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate or 1,4-cyclohexadiene.[4][7] The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[1] This method is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][6]
-
Acidolysis : This method employs strong acids, such as hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) in organic solvents, to cleave the Cbz group.[2][5] It is a robust, scalable, and metal-free alternative, which can be advantageous in process development where avoiding heavy metal contamination is critical.[5] However, the harsh acidic conditions may not be suitable for peptides containing other acid-sensitive protecting groups (like Boc or tBu).[2][8]
Quantitative Data Summary
The efficiency of Cbz deprotection is influenced by several factors. The following table summarizes key parameters for the two primary methods.
| Parameter | Catalytic Hydrogenolysis (Pd/C) | Acidolysis (e.g., IPA·HCl) |
| Primary Reagents | 10% Pd/C, H₂ (gas) or Ammonium Formate | Isopropanol Hydrochloride (IPA·HCl), HBr/AcOH |
| Catalyst/Reagent Loading | 5-20% (w/w) of substrate[4] | Stoichiometric to large excess (solvent)[5] |
| Typical Solvents | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)[4] | Isopropanol (IPA), Dioxane, Acetic Acid (AcOH)[5] |
| Temperature | Room Temperature[4] | Room Temperature to 75°C[5] |
| Reaction Time | 1-4 hours (can be longer for complex substrates)[4] | 2-16 hours[5] |
| Key Advantages | Mild conditions, clean byproducts (CO₂, Toluene), orthogonal to Boc/Fmoc groups.[1][4] | Metal-free, operationally simple, highly scalable, cost-effective.[5] |
| Limitations & Concerns | Catalyst can be pyrophoric.[1] Catalyst poisoning by sulfur or phosphorus-containing residues.[9] Potential for catalyst deactivation by product amine (can be mitigated with acid co-solvent).[4][9] Safety concerns with H₂ gas.[5] | Harsh acidic conditions can cleave other acid-labile groups (e.g., Boc, tBu, Trt).[2][8][10] Potential for side reactions like aspartimide formation.[8][11] |
Experimental Workflows and Mechanisms
Visualizing the workflow and chemical transformation is essential for understanding and executing the protocols effectively.
Caption: General workflow for Cbz-deprotection of a peptide amide.
Caption: Chemical transformation in Cbz-deprotection.
Experimental Protocols
This protocol is a standard and highly effective method for Cbz deprotection under mild conditions.[4]
Materials:
-
Cbz-protected peptide amide
-
10% Palladium on carbon (Pd/C), preferably wet to reduce pyrophoricity
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide amide in a suitable solvent like methanol or ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Inert Atmosphere: Flush the flask with an inert gas (N₂ or Ar) to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under the inert atmosphere. The typical catalyst loading is 10-20% by weight relative to the substrate.[4]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For lab scale, this is often done by filling a balloon with H₂ and attaching it to the flask. Ensure the system is sealed. For larger scales, a dedicated hydrogenation apparatus with pressure control (e.g., 1-4 atm) may be used.[4][12]
-
Reaction: Stir the reaction mixture vigorously at room temperature. A robust stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).[1][4]
-
Filtration: Once the reaction is complete, carefully purge the flask with an inert gas again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.[1]
-
Work-up: Wash the Celite® pad with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude deprotected peptide amide. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[1]
-
Purification: If necessary, purify the crude product by a suitable method such as column chromatography or recrystallization.
This protocol provides a metal-free alternative, which is particularly useful for substrates that are incompatible with catalytic hydrogenation or for large-scale production.[5]
Materials:
-
Cbz-protected peptide amide
-
Isopropanol Hydrochloride (IPA·HCl) solution or concentrated HCl
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add the Cbz-protected peptide amide (1 equivalent) and the acidic reagent (e.g., IPA·HCl, used as the solvent).[5]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 65-75°C) and maintain for the required duration, typically 4 hours or more.[5]
-
Monitoring: Monitor the reaction for completion using TLC or LC-MS.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under vacuum.[5]
-
Work-up: Add an organic solvent like ethyl acetate to the crude residue and stir. This may help precipitate the product as a hydrochloride salt.[5]
-
Isolation: Cool the mixture and stir for an additional 1-2 hours to complete precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Neutralization (Optional): If the free amine is desired instead of the HCl salt, the crude product can be dissolved in a suitable solvent and neutralized with a base (e.g., aqueous NaHCO₃ or a tertiary amine like triethylamine) followed by extraction.
Troubleshooting
-
Slow or Incomplete Hydrogenolysis:
-
Catalyst Poisoning: If the peptide contains sulfur (e.g., Cys, Met), the Pd catalyst may be poisoned.[9] Consider using a more robust catalyst or an alternative deprotection method.
-
Catalyst Deactivation: The product amine can coordinate to the palladium, inhibiting its activity. Adding a small amount of a weak acid like acetic acid to the solvent can prevent this by protonating the product amine.[4][9]
-
Poor Solubility: Ensure the substrate is fully dissolved. Trying different solvents or solvent mixtures may be necessary.[4]
-
-
Side Reactions in Acidolysis:
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming aspartimide derivatives under acidic conditions.[8][11] Careful control of temperature and reaction time is necessary.
-
Loss of Other Protecting Groups: Strong acid will remove other acid-labile groups like Boc, tBu, and Trt. Ensure this is compatible with your overall synthetic strategy.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tdcommons.org [tdcommons.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. biosynth.com [biosynth.com]
Application Notes and Protocols for the Use of Z-Ala-NH2 in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive peptides utilizing N-α-Carbobenzoxy-L-alaninamide (Z-Ala-NH2) and its derivatives. The focus is on both chemical and enzymatic methodologies, offering versatile approaches for the incorporation of the alanine moiety into peptide chains.
Introduction
This compound and its corresponding acid, Z-Ala-OH, are valuable building blocks in peptide synthesis. The carbobenzoxy (Z) group provides robust protection of the N-terminus, preventing unwanted side reactions during peptide coupling. This allows for the controlled and sequential addition of amino acids to construct a desired peptide sequence. The C-terminal amide of this compound is a common feature in many biologically active peptides, contributing to their stability and receptor-binding affinity. These application notes will detail the synthesis of the bioactive dipeptide L-Alanyl-L-Glutamine (Ala-Gln), a crucial component in clinical nutrition and therapeutic applications.
Chemical Synthesis of Z-Ala-Gln
A common strategy for the chemical synthesis of dipeptides involving Z-protected amino acids is the solution-phase method. This approach offers flexibility and is well-suited for large-scale production. The following protocol is adapted from established synthesis routes for Ala-Gln.[1][2]
Experimental Protocol: Solution-Phase Synthesis of Z-Ala-Gln
This protocol involves the activation of the carboxyl group of Z-Ala-OH and subsequent coupling with L-Glutamine (Gln).
Materials:
-
N-α-Carbobenzoxy-L-alanine (Z-Ala-OH)
-
L-Glutamine (Gln)
-
Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (HOSu)
-
Sodium bicarbonate (NaHCO3)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
Palladium on carbon catalyst (Pd/C)
-
Organic solvents (e.g., Toluene, Tetrahydrofuran)
-
Triphenylphosphine
-
Hexachloroethane
Procedure:
-
Activation of Z-Ala-OH:
-
In a round-bottom flask, dissolve Z-Ala-OH (10 mmol), triphenylphosphine (10 mmol), and hexachloroethane (10 mmol) in 30 ml of toluene.
-
Cool the reaction mixture to 0°C and stir for 3 hours to form the active ester.
-
-
Coupling with L-Glutamine:
-
In a separate vessel, prepare a solution of L-Glutamine (25 mmol) in 20 ml of water.
-
Slowly add the activated Z-Ala-OH solution to the glutamine solution while maintaining the pH at 12 with sodium hydroxide.
-
The reaction temperature is maintained at 15°C, and the reaction is allowed to proceed for 1.5 hours after the addition is complete.
-
-
Work-up and Deprotection:
-
After the reaction, acidify the mixture to a pH of 2.5 with dilute hydrochloric acid.
-
Concentrate the aqueous phase and then dissolve the residue in methanol.
-
Perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst at room temperature for 15 hours to remove the Z-protecting group.
-
-
Purification:
-
The final product, L-Ala-L-Gln, can be purified by recrystallization or chromatography.
-
Quantitative Data for Chemical Synthesis
| Parameter | Value | Reference |
| Starting Material | Z-Ala-OH and L-Gln | [1] |
| Coupling Reagent | DCC/HOSu or Triphenylphosphine/Hexachloroethane | [1][2] |
| Reaction Solvent | Toluene, Water, Methanol | [1] |
| Overall Yield | 48% - 65% | [1] |
| Purity | Not specified |
Enzymatic Synthesis of Z-Ala-Gln
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild conditions with minimal side-product formation. Papain, a cysteine protease, has been effectively used for the synthesis of Z-Ala-Gln.[3]
Experimental Protocol: Papain-Catalyzed Synthesis of Z-Ala-Gln
This protocol utilizes immobilized papain in a deep eutectic solvent to drive the synthesis of Z-Ala-Gln.
Materials:
-
N-α-Carbobenzoxy-L-alanine (Z-Ala-OH)
-
L-Glutamine (Gln)
-
Papain immobilized on magnetic nanocrystalline cellulose (PA@MNCC)
-
Deep eutectic solvent (e.g., choline chloride:urea)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine Z-Ala-OH and L-Gln in the deep eutectic solvent.
-
Add the immobilized papain (PA@MNCC) to the mixture.
-
-
Reaction Conditions:
-
The reaction is carried out with stirring at a controlled temperature.
-
-
Monitoring and Work-up:
-
The progress of the reaction can be monitored by HPLC.
-
Upon completion, the immobilized enzyme can be easily removed using a magnet.
-
-
Purification:
-
The product, Z-Ala-Gln, can be purified from the reaction mixture using chromatographic techniques.
-
Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Enzyme | Papain immobilized on magnetic nanocrystalline cellulose | [3] |
| Substrates | Z-Ala-OH and L-Gln | [3] |
| Reaction Medium | Deep eutectic solvent | [3] |
| Yield | ~71.5% | [3] |
| Purity | Not specified |
Visualizations
Chemical Synthesis Workflow for L-Alanyl-L-Glutamine
Caption: Workflow for the chemical synthesis of L-Ala-L-Gln.
Logical Relationship in Peptide Synthesis
Caption: Logical steps in solution-phase peptide synthesis.
References
Troubleshooting & Optimization
Preventing racemization of Z-Ala-NH2 during peptide coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Z-Ala-NH2 and other C-terminal amino acid amides during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for C-terminal amides like this compound?
A1: Racemization is the conversion of a stereochemically pure amino acid (typically the L-enantiomer) into a mixture of both L- and D-enantiomers.[1] During peptide coupling, the activation of the carboxylic acid group of the N-protected amino acid can make the alpha-proton acidic and susceptible to abstraction by a base. This leads to a loss of stereochemical integrity.[1] For C-terminal amino acid amides like this compound, this is particularly problematic as the amide group does not offer the same level of steric hindrance or electronic protection against racemization as a resin-bound peptide chain. Studies have shown that for non-sterically hindered residues like alanine, racemization can occur faster at the COOH-terminal position.[2] The presence of the D-enantiomer in a synthetic peptide can significantly impact its biological activity, receptor binding, and overall therapeutic efficacy.[1]
Q2: What are the primary mechanisms that cause racemization during the coupling of this compound?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[3] The activated carboxyl group of this compound can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component on this achiral intermediate can result in the formation of both L- and D-isomers.[3]
-
Direct Enolization (Direct Alpha-Proton Abstraction): A base present in the reaction mixture can directly abstract the alpha-proton from the activated this compound, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to racemization.[3][4]
Q3: Which factors have the most significant impact on the extent of racemization of C-terminal amides?
A3: Several factors influence the rate of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization.[5] The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial for suppressing racemization by forming active esters that are less prone to oxazolone formation.[6][7] Uronium/aminium reagents like HATU and HBTU are generally efficient and lead to less racemization compared to carbodiimides alone.[5]
-
Base: The strength and steric hindrance of the base used are important.[4] Strong, non-hindered bases like triethylamine (TEA) can accelerate racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) are generally preferred.[4] For particularly sensitive couplings, a highly hindered base like 2,4,6-collidine may be beneficial.[4]
-
Solvent: The polarity of the solvent can play a role. While common solvents like DMF and NMP are effective for solubilizing peptides, less polar solvents may sometimes reduce racemization.[8]
-
Temperature: Higher reaction temperatures can increase the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) can be an effective strategy to minimize this side reaction.[7]
Troubleshooting Guide
Issue: High levels of the D-isomer of alanine are detected after coupling this compound.
Step 1: Evaluate Your Coupling Reagent and Additive Combination.
-
Question: Are you using a carbodiimide reagent (e.g., DCC, DIC) without an additive?
-
Solution: Always use carbodiimide coupling reagents in conjunction with a racemization-suppressing additive. HOAt and OxymaPure are generally more effective than HOBt.[9] For challenging couplings, consider switching to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HCTU) based reagent, which often exhibit lower racemization levels.[5]
Step 2: Scrutinize the Base Being Used.
-
Question: Are you using a strong, non-hindered base like triethylamine (TEA)?
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first alternative. If racemization persists, consider using N,N-diisopropylethylamine (DIPEA) or, for highly sensitive systems, 2,4,6-collidine.[4] Also, ensure you are using the minimum necessary equivalents of the base.
Step 3: Assess the Reaction Conditions.
-
Question: Is the coupling reaction being performed at room temperature or elevated temperatures?
-
Solution: Lower the reaction temperature. Performing the coupling at 0 °C can significantly reduce the rate of racemization. If solubility becomes an issue at lower temperatures, consider a solvent system that maintains solubility at the reduced temperature.
Step 4: Consider Pre-activation Time.
-
Question: Are you pre-activating the this compound with the coupling reagent for an extended period before adding the nucleophile?
-
Solution: Minimize the pre-activation time. Prolonged exposure of the activated amino acid to the reaction conditions, especially in the presence of a base, can increase the likelihood of racemization. A short pre-activation time (e.g., 1-5 minutes) is often sufficient.
Data Presentation
The extent of racemization is highly dependent on the specific coupling conditions. The following table summarizes representative data on the influence of different additives on the percentage of D-isomer formation in a model peptide coupling reaction.
Table 1: Effect of Additives on Racemization during the Coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
Data is illustrative and based on a model system.[9] The trends are generally applicable to the coupling of other N-protected amino acids.
Mandatory Visualization
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization.
Experimental Protocols
Protocol 1: Peptide Coupling of this compound with Minimized Racemization
This protocol describes a general procedure for the coupling of this compound to the N-terminus of a peptide-resin or another amino acid ester, designed to minimize racemization.
Materials:
-
Z-L-Ala-NH2
-
Amino component (e.g., H-Gly-OMe·HCl or deprotected peptide-resin)
-
Coupling Reagent (e.g., HATU)
-
Additive (if using a carbodiimide, e.g., HOAt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of the Amino Component:
-
If using an amino acid ester salt (e.g., H-Gly-OMe·HCl), dissolve it in anhydrous DMF.
-
If using a resin-bound peptide, ensure the N-terminal protecting group (e.g., Fmoc) has been completely removed and the resin has been thoroughly washed with DMF.
-
-
Activation of this compound:
-
In a separate, dry, and inert gas-flushed reaction vessel, dissolve Z-L-Ala-NH2 (1.0 eq) and HATU (0.95 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Base and Coupling:
-
Add DIPEA (2.0 eq) to the cooled solution of the amino component.
-
Immediately add the activated this compound solution to the amino component solution.
-
Allow the reaction to proceed at 0 °C for 10 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using a suitable method (e.g., Kaiser test for resin-bound couplings or TLC/LC-MS for solution-phase).
-
Once the reaction is complete, if in solution, quench the reaction with water and perform a standard aqueous work-up. Purify the product by chromatography.
-
If on solid phase, filter the reaction mixture and wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
Protocol 2: Quantification of Racemization using Chiral HPLC Analysis
This protocol provides a general method for the analysis of the enantiomeric purity of the alanine residue in the final coupled product.
Materials:
-
Crude peptide product from the coupling reaction
-
Chiral HPLC column (e.g., a cyclodextrin- or macrocyclic antibiotic-based column)
-
HPLC system with a UV detector
-
Mobile phase solvents (e.g., HPLC-grade hexane, isopropanol, ethanol, and an acidic modifier like trifluoroacetic acid - TFA)
-
Standards of the L-L and L-D diastereomeric peptides (if available)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide product in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chiral HPLC Method Development:
-
Select a chiral stationary phase known to be effective for the separation of amino acid enantiomers or diastereomeric peptides.
-
Develop a suitable isocratic or gradient mobile phase. A common starting point for normal-phase chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of TFA (e.g., 0.1%).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the desired L-product and the potential D-isomer.
-
-
Analysis:
-
Inject the prepared sample onto the chiral HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Identify the peaks corresponding to the L- and D-isomers based on the injection of standards or by comparing the retention times with known literature values for similar compounds.
-
-
Quantification:
-
Integrate the peak areas of the L- and D-isomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Z-Protected Amino Acids in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using Z-protected (benzyloxycarbonyl or Cbz) amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Z-protected amino acids?
A1: The most frequently encountered side reactions include incomplete deprotection, racemization during coupling, and specific side-chain reactions, particularly with arginine and glutamic acid. Problems can arise during both the coupling and deprotection steps of peptide synthesis.
Q2: Why is my Z-group deprotection incomplete?
A2: Incomplete removal of the Z-group can be due to several factors depending on the method used. For catalytic hydrogenolysis (e.g., H₂, Pd/C), catalyst poisoning by sulfur-containing compounds, poor catalyst activity, or insufficient hydrogen pressure can be problematic.[1] In the case of acidolytic cleavage (e.g., HBr in acetic acid), insufficient acid strength, short reaction times, or the presence of water can lead to incomplete deprotection.[2]
Q3: How can I minimize racemization when coupling Z-protected amino acids?
A3: Racemization is a significant concern as it can lead to the formation of diastereomeric impurities.[3][4] To minimize racemization, it is crucial to select the appropriate coupling reagents and additives. The use of additives like HOBt or HOAt can suppress racemization.[5] Additionally, controlling the reaction temperature and using a less hindered base can also be beneficial.[4]
Q4: What specific side reactions are associated with Z-protected arginine?
A4: A major side reaction with Z-protected arginine derivatives is the formation of a δ-lactam during the activation step for coupling.[6][7] This intramolecular cyclization results in the consumption of the activated amino acid, leading to incomplete coupling and deletion sequences in the final peptide.[7][8]
Q5: Are there any notable side reactions with other Z-protected amino acids?
A5: Yes, for instance, Z-protected glutamic acid can undergo pyroglutamate formation, especially if it is at the N-terminus.[9] Another potential issue, particularly with Z-Asp(OBzl), is the formation of aspartimide under both acidic and basic conditions, which can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[10]
Troubleshooting Guides
Issue 1: Incomplete Z-Group Deprotection via Catalytic Hydrogenolysis
Symptoms:
-
LC-MS analysis of the crude product shows the presence of the Z-protected peptide.
-
The reaction appears sluggish or stalls before completion.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Ensure the starting material is free of sulfur-containing impurities. If sulfur-containing amino acids are present, consider an alternative deprotection method.[1] |
| Poor Catalyst Activity | Use a fresh, high-quality palladium catalyst. Increase the catalyst loading (e.g., from 10% to 20% by weight).[2] |
| Insufficient Hydrogen | Increase the hydrogen pressure (e.g., to 50 psi) and ensure vigorous stirring to improve gas-liquid mixing.[1][2] |
| Product Inhibition | The deprotected amine can inhibit the catalyst. Adding a small amount of a weak acid like acetic acid can protonate the amine and reduce this effect.[1] |
| Poor Solubility | The Z-protected peptide is not fully dissolved in the reaction solvent. Try different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water) and consider a moderate increase in temperature (e.g., to 40-60 °C).[2] |
Experimental Protocol: Catalytic Transfer Hydrogenation
This method offers a milder alternative to high-pressure hydrogenation.
-
Materials: Cbz-protected peptide, 10% Palladium on carbon (Pd/C), Methanol (or other suitable solvent), Formic acid or Ammonium formate (hydrogen donor), Celite®.
-
Procedure:
-
Dissolve the Cbz-protected peptide in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Add the hydrogen donor (e.g., 5-10 equivalents of formic acid).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite® to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate to obtain the deprotected peptide.[2]
-
Troubleshooting workflow for incomplete catalytic hydrogenolysis of Z-group.
Issue 2: Racemization During Coupling of Z-Protected Amino Acids
Symptoms:
-
HPLC analysis of the crude peptide shows a diastereomeric impurity.
-
The optical purity of the final product is lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Use a coupling reagent known for low racemization, such as those based on phosphonium or uronium salts (e.g., HBTU, HATU). Avoid using carbodiimides like DIC without an additive.[3] |
| Absence of Racemization Suppressor | Always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in the coupling reaction.[5] |
| Strong or Sterically Unhindered Base | If a base is required, use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of triethylamine (TEA).[4] |
| Elevated Temperature | Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize the rate of racemization.[4] |
Experimental Protocol: Minimized Racemization Coupling
-
Materials: Z-protected amino acid, resin-bound peptide with a free N-terminus, Coupling reagent (e.g., HATU), Additive (e.g., HOBt), Base (e.g., NMM), DMF.
-
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vessel, dissolve the Z-protected amino acid (e.g., 1.5 eq), HATU (e.g., 1.45 eq), and HOBt (e.g., 1.5 eq) in DMF.
-
Add NMM (e.g., 3.0 eq) to the activation mixture and stir for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin thoroughly with DMF.
-
Decision workflow for addressing high racemization.
Issue 3: δ-Lactam Formation with Z-Protected Arginine
Symptoms:
-
Incomplete coupling of the arginine residue, leading to a deletion sequence.
-
Consumption of the activated arginine derivative without incorporation into the peptide.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Coupling Method | The mixed anhydride method is particularly prone to δ-lactam formation. Use a carbodiimide like DIC with an additive such as OxymaPure.[6][7] |
| Elevated Temperature | Microwave-assisted synthesis can accelerate δ-lactam formation. Perform the arginine coupling at room temperature if possible.[6] |
| Incomplete Coupling | To compensate for the loss of activated arginine, a "double coupling" strategy can be employed where a fresh solution of activated arginine is added for a second coupling step.[6] |
Experimental Protocol: Staggered DIC Addition to Minimize δ-Lactam Formation
-
Materials: Fmoc-Arg(Pbf)-OH, OxymaPure, DIC, N-Butylpyrrolidinone (NBP), Peptidyl-resin.
-
Procedure:
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.75 eq.) and OxymaPure (1.5 eq.) in NBP.
-
Add this pre-activation mixture to the resin and allow the temperature to reach 45°C.
-
Add the first portion of DIC (0.9 eq.) and let the reaction proceed for 30 minutes at 45°C.
-
Add the second portion of DIC (0.9 eq.).
-
Allow the reaction to proceed to completion.
-
Wash the resin with NBP.[6]
-
Competition between desired coupling and δ-lactam formation.
Quantitative Data Summary
The extent of side reactions can be influenced by various factors. The following tables provide a summary of representative quantitative data.
Table 1: Influence of Coupling Reagents on Racemization
| Coupling Reagent | Additive | % D-Isomer (Racemization) |
| DIC | None | High (>15%) |
| DIC | HOBt | ~5-10% |
| HATU | HOAt | Low (<1-2%) |
| COMU | - | Very Low (<1%) |
| Note: Data is compiled from various model peptide syntheses and may vary depending on the specific amino acid sequence and reaction conditions.[3][4] |
Table 2: Comparison of Z-Group Deprotection Methods
| Deprotection Method | Reagents | Typical Yield | Key Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C | High | Mild conditions, but susceptible to catalyst poisoning.[10] |
| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., Formic Acid) | High | Avoids handling of H₂ gas; generally mild.[10] |
| Acid-Mediated Cleavage | HBr in Acetic Acid | High | Harsh conditions that can lead to other side reactions like aspartimide formation.[10] |
| Acid-Mediated Cleavage | TFA with Scavengers | High | Effective but requires careful selection of scavengers to prevent side-product formation.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of Z-Ala-NH2 in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the coupling efficiency of Z-Ala-NH2 in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why can this compound be a challenging residue to couple in SPPS?
A1: The coupling of this compound can present challenges due to the steric hindrance imparted by the benzyloxycarbonyl (Z) protecting group on the N-terminus. This bulkiness can impede the efficient approach of the activated carboxyl group to the free amine on the growing peptide chain, potentially leading to lower coupling yields and slower reaction kinetics.
Q2: What are the primary indicators of incomplete this compound coupling?
A2: Incomplete coupling of this compound is typically identified through qualitative colorimetric tests performed on a small sample of the resin-bound peptide. The most common methods are:
-
Kaiser (Ninhydrin) Test: A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and thus an incomplete coupling reaction.
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: A positive result, showing an orange or red color, also indicates the presence of free amines.
Q3: Which coupling reagents are recommended for optimizing this compound coupling?
A3: For sterically hindered amino acids like this compound, it is advisable to use high-efficiency coupling reagents. These reagents are known to facilitate rapid and complete amide bond formation, even in challenging contexts. Recommended options include uronium/aminium salts and phosphonium salts such as HATU, HBTU, and PyBOP. These are generally more effective than carbodiimide-based reagents like DIC when dealing with difficult couplings.
Q4: Can increasing the reaction time or temperature improve the coupling efficiency of this compound?
A4: Yes, both extending the reaction time and moderately increasing the temperature can enhance coupling efficiency. However, these adjustments should be made judiciously. Prolonged reaction times can increase the risk of side reactions, while excessive heat may lead to racemization or degradation of the peptide. It is crucial to find a balance that promotes efficient coupling without compromising the integrity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Positive Kaiser Test | Insufficient Reagent Activity: The chosen coupling reagent may not be potent enough to overcome the steric hindrance of the Z-group. | - Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.- Ensure the freshness and proper storage of your coupling reagents. |
| Inadequate Reagent Excess: Insufficient equivalents of the amino acid and coupling reagent can lead to incomplete reactions. | - Increase the excess of this compound and the coupling reagent to 3-5 equivalents relative to the resin loading. | |
| Suboptimal Reaction Time: The coupling reaction may not have been allowed to proceed to completion. | - Extend the coupling time to 2-4 hours, or in particularly difficult cases, consider an overnight reaction.- Monitor the reaction progress with the Kaiser test at intermediate time points. | |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. | - Use a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP (1:1:1).- Consider performing the synthesis at a slightly elevated temperature (e.g., 30-40°C) to improve solvation and reduce aggregation. | |
| Slow Reaction Kinetics | Steric Hindrance: The bulky Z-group slows down the rate of the coupling reaction. | - Pre-activate the this compound with the coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA) for 1-2 minutes before adding it to the resin.- Employ microwave-assisted SPPS to enhance reaction kinetics through targeted heating. |
| Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites. | - Ensure the resin is properly swollen in a suitable solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling step.- Maintain adequate solvent volume throughout the synthesis to keep the resin well-solvated. | |
| Side Product Formation | Racemization: Prolonged exposure to basic conditions or high temperatures can lead to the loss of stereochemical integrity. | - Use a base with lower basicity, such as N-methylmorpholine (NMM) or sym-collidine, in place of DIPEA.- Avoid excessive pre-activation times, as this can increase the risk of racemization.- If using elevated temperatures, carefully optimize the temperature to the minimum required for efficient coupling. |
Comparative Data on Coupling Reagents
While specific quantitative data for this compound is not extensively published, the following table summarizes the relative efficiency of common coupling reagents for sterically hindered amino acids, which can be extrapolated to this compound.
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Notes |
| HATU | Very High | 30 min - 2 hours | Often the reagent of choice for difficult couplings; low racemization. |
| HBTU | High | 1 - 4 hours | A reliable and commonly used reagent, good balance of reactivity and stability. |
| PyBOP | High | 1 - 4 hours | Phosphonium salt-based reagent, known for clean and efficient couplings. |
| COMU | Very High | 30 min - 2 hours | A third-generation uronium salt with high reactivity and a favorable safety profile. |
| DIC/HOBt | Moderate | 2 - 6 hours | A classic carbodiimide-based method; may be less effective for highly hindered couplings. |
Experimental Protocols
Standard Protocol for this compound Coupling in Manual SPPS
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and then DMF (2-3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 6 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
After the desired reaction time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and perform a Kaiser test.
-
A negative Kaiser test (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), continue the coupling for another 1-2 hours or perform a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Capping (Optional):
-
If the coupling is known to be particularly difficult or if a positive Kaiser test persists after extended coupling, any unreacted N-terminal amines can be capped. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides in subsequent steps.
-
-
Continuation of Synthesis:
-
Proceed to the Fmoc deprotection of the newly added residue for the coupling of the next amino acid in the sequence.
-
Visualizations
Caption: A generalized workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting logic for addressing low coupling efficiency of this compound.
Technical Support Center: Troubleshooting Low Yield in Z-Ala-NH2 Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of N-α-Carbobenzyloxy-L-alaninamide (Z-Ala-NH2).
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is significantly lower than expected. What are the primary areas I should investigate?
Low yield in the synthesis of this compound can stem from several stages of the process. The most common culprits are inefficient activation of the carboxylic acid, suboptimal coupling conditions, the occurrence of side reactions, and product loss during work-up and purification. A systematic approach to troubleshooting these areas is crucial for improving your yield.
Troubleshooting Workflow for Low this compound Yield
Caption: A step-by-step workflow for diagnosing low yield.
Q2: How can I ensure the complete activation of the Z-Ala-OH carboxylic acid?
Inefficient activation of the Z-Ala-OH is a frequent cause of low yield, as the unactivated acid will not react with the amine source. The choice of coupling reagent is critical for efficient activation.
Solution:
-
Reagent Selection: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are commonly used but can lead to side reactions.[1][2] Uronium/aminium salts such as HBTU, HATU, and COMU are highly efficient and often result in faster, cleaner reactions with less racemization.[2][3]
-
Use of Additives: When using carbodiimides, adding 1-Hydroxybenzotriazole (HOBt) is recommended to minimize racemization and improve efficiency by forming a more reactive O-acylisourea intermediate.[1][4]
-
Stoichiometry: Ensure the correct stoichiometry is used. A slight excess of the coupling reagent relative to the carboxylic acid component may be beneficial, but a large excess can sometimes lead to side reactions, especially with uronium/aminium salts.[3]
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Inexpensive and widely used.[2][4] | Can cause racemization; byproduct of DCC (DCU) can be difficult to remove; can cause dehydration of Gln/Asn side chains (not applicable here).[1] |
| HBTU/TBTU | Uronium/Aminium Salt | Highly efficient, fast reactions; byproducts are water-soluble, simplifying purification.[2] | Requires a non-nucleophilic base; can have allergenic potential. |
| HATU | Uronium/Aminium Salt | More reactive than HBTU, useful for sterically hindered couplings; low racemization.[2][3] | More expensive than HBTU. |
| COMU | Uronium/Aminium Salt | High coupling efficiency, comparable to HATU; safer (incorporates OxymaPure instead of explosive HOBt/HOAt); reduced allergenic potential.[2][3] | Higher cost. |
Q3: I suspect side reactions are lowering my yield. What are the most common side products and how can they be minimized?
Side reactions can significantly consume starting materials and complicate purification. For this compound synthesis, the primary concerns are racemization and byproducts from the coupling reagent itself.
1. Racemization: The activation of the Z-Ala-OH can make the α-proton acidic, leading to its abstraction and a loss of stereochemical purity (racemization).[2][4] This results in the formation of Z-D-Ala-NH2 alongside the desired Z-L-Ala-NH2.
-
Minimization Strategies:
-
Use racemization-suppressing additives like HOBt or HOAt.[4]
-
Employ coupling reagents known for low racemization, such as HATU or COMU.[2][3]
-
Avoid over-basing the reaction. Use weaker bases like N-methylmorpholine (NMM) or collidine instead of DIPEA if racemization is a significant issue.[2]
-
Maintain low reaction temperatures.
-
2. N-Acylurea Formation: When using carbodiimides like DCC or DIC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction for that molecule.[3] This side reaction is more prevalent in solvents like dichloromethane (DCM).[3]
-
Minimization Strategies:
-
Add HOBt to the reaction, which rapidly converts the O-acylisourea to an active ester, outcompeting the rearrangement.
-
Choose a different class of coupling reagent, such as a phosphonium or uronium/aminium salt, which does not form this byproduct.[3]
-
Potential Side Reaction Pathways
References
Technical Support Center: Z-Ala-NH₂ Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the use of Z-Ala-NH₂ in peptide synthesis, with a primary focus on minimizing the formation of diketopiperazine (DKP).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern when working with dipeptides?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs at the dipeptide stage of peptide synthesis. The free N-terminal amine of the second amino acid attacks the carbonyl group of the first amino acid's amide bond, leading to the formation of a stable six-membered cyclic dipeptide, the diketopiperazine. This results in the cleavage of the peptide from any solid support (if used) or truncation of the peptide chain in solution-phase synthesis, significantly reducing the yield of the desired longer peptide.[1][2][3]
Q2: I am coupling an amino acid to Z-Ala-NH₂. At which step is DKP formation most likely to occur?
A2: DKP formation becomes a risk after you have successfully synthesized your dipeptide (e.g., Z-Ala-X-NH₂) and subsequently remove the N-terminal protecting group of the second amino acid (X) to allow for the coupling of a third amino acid. The resulting free N-terminal amine on the dipeptide amide is positioned to cyclize. While C-terminal amides are generally less susceptible to this reaction than C-terminal esters (as the amine is a poorer leaving group than an alcohol), the reaction can still occur, especially under basic or thermal conditions.[4]
Q3: Are certain amino acid sequences more prone to DKP formation when coupled to Z-Ala-NH₂?
A3: Yes, the sequence of the dipeptide plays a crucial role. Sequences with proline or glycine as the second amino acid (X in Z-Ala-X-NH₂) are particularly susceptible. Proline's cyclic structure pre-disposes the peptide backbone to a cis-amide bond conformation that facilitates the cyclization reaction.[1][5] Sterically unhindered amino acids like glycine also readily form DKPs.
Q4: My synthesis involves removing the Z-group from a Z-dipeptide-amide. Can this deprotection step induce DKP formation?
A4: Absolutely. The conditions for Z-group removal, typically catalytic hydrogenolysis (e.g., H₂/Pd-C), can lead to significant DKP formation. Once the Z-group is cleaved, the resulting free N-terminal amine can rapidly cyclize. One study found that hydrogenolysis of Z-dipeptide methyl esters in the presence of acetic acid resulted in almost quantitative formation of diketopiperazines.[6]
Troubleshooting Guide
| Issue / Observation | Probable Cause(s) | Recommended Solutions |
| Low yield of tripeptide after coupling to deprotected Ala-X-NH₂. | High level of DKP formation: The deprotected dipeptide amide is cyclizing before the next amino acid can be coupled. | 1. Use a "Simultaneous Deprotection-Coupling" strategy: Perform the Z-group deprotection in the presence of the activated next amino acid. This allows the newly formed free amine to be immediately acylated, outcompeting the intramolecular cyclization.[6]2. Control the temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of DKP formation.[7]3. Choose the right coupling reagents: Use highly efficient coupling reagents like HATU or COMU to ensure the coupling reaction is as fast as possible. |
| Mass spectrometry of the crude product shows a major peak corresponding to the mass of cyclo(Ala-X). | DKP formation during Z-group deprotection: The conditions used for removing the Z-protecting group are promoting cyclization. | 1. Avoid acidic conditions during workup post-hydrogenolysis: Neutralize the reaction mixture carefully and immediately proceed to the next step. The presence of acid can catalyze DKP formation.2. In-situ Acylation: As mentioned above, introduce the next activated amino acid during the deprotection step itself.[6] This is the most effective method to prevent cyclization. |
| Incomplete coupling reaction to Z-Ala-NH₂. | Steric hindrance or poor activation: The incoming amino acid may be sterically hindered, or the coupling reagent may not be sufficiently potent. | 1. Switch to a more powerful coupling reagent: Use onium-salt reagents like HATU, HBTU, or COMU, which are known for their high efficiency, especially with hindered couplings.[7]2. Optimize the base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or collidine to minimize side reactions.[7]3. Increase reaction time or perform a double coupling: Allow the reaction to proceed for a longer duration or repeat the coupling step with fresh reagents. |
Experimental Protocols
Protocol 1: Standard Solution-Phase Coupling of a Z-Protected Amino Acid to Ala-NH₂
Objective: To synthesize the dipeptide Z-X-Ala-NH₂ while minimizing side reactions.
Materials:
-
Z-X-OH (N-benzyloxycarbonyl protected amino acid) (1.0 eq)
-
H-Ala-NH₂·HCl (Alanine amide hydrochloride) (1.0 eq)
-
Coupling Reagent (e.g., HATU, 1.1 eq)
-
Base (e.g., DIPEA, 3.0 eq)
-
Solvent (e.g., Anhydrous DMF)
Procedure:
-
Dissolve Z-X-OH, H-Ala-NH₂·HCl, and HATU in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIPEA to the stirred solution. The amount of base is crucial to neutralize the hydrochloride salt and facilitate the coupling.
-
Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete (typically 2-4 hours), proceed with standard aqueous workup and purification.
Protocol 2: Minimized DKP Formation via Simultaneous Z-Group Deprotection and Coupling
Objective: To synthesize a tripeptide (e.g., Boc-Y-Ala-X-NH₂) from a Z-dipeptide-amide (Z-Ala-X-NH₂) while suppressing DKP formation.
Materials:
-
Z-Ala-X-NH₂ (1.0 eq)
-
Boc-Y-OH (the next amino acid) (1.5 eq)
-
Coupling Reagent (e.g., PyBOP or TBTU) (1.5 eq)
-
Base (e.g., DIPEA) (2.0 eq)
-
Catalyst: Palladium on carbon (10% w/w)
-
Hydrogen Source (H₂ gas balloon or H-Cube)
-
Solvent (e.g., Anhydrous THF or DMF)
Procedure:
-
In a flask, dissolve Boc-Y-OH and the coupling reagent in the chosen solvent.
-
Add DIPEA to pre-activate the amino acid. Let this mixture stir for 10-15 minutes. This is your "activated amino acid solution".
-
In a separate reaction vessel, dissolve the Z-Ala-X-NH₂ in the same solvent.
-
Carefully add the Pd/C catalyst to the solution containing the Z-dipeptide.
-
Add the pre-activated amino acid solution to the Z-dipeptide/catalyst mixture.
-
Purge the vessel with H₂ and maintain a hydrogen atmosphere (e.g., via a balloon).
-
Stir the reaction vigorously at room temperature. The hydrogenolysis will cleave the Z-group, and the resulting free amine will be immediately acylated by the waiting activated Boc-Y-OH.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting Z-dipeptide.
-
Once complete, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate and purify the resulting protected tripeptide using standard methods.
Visualizations
Caption: Competing reaction pathways after Z-group deprotection of a dipeptide amide.
Caption: Troubleshooting workflow for minimizing DKP formation.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Strategies to avoid side reactions of the benzyl group during deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the deprotection of benzyl (Bn) groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during benzyl group deprotection?
Common side reactions include:
-
Incomplete Deprotection: The reaction does not go to completion, leaving starting material.
-
Benzyl Group Migration: In substrates with specific functionalities, such as tyrosine, the benzyl group can migrate from an oxygen atom to a carbon atom on the aromatic ring.[1]
-
Reduction of Other Functional Groups: During catalytic hydrogenolysis, other reducible groups like alkenes, alkynes, nitro groups, or other protecting groups (e.g., Cbz) can be unintentionally reduced.[2][3][4]
-
Catalyst Poisoning: In catalytic hydrogenolysis, certain functional groups, particularly those containing sulfur or some nitrogen heterocycles, can deactivate the palladium catalyst.[2][5]
-
Over-oxidation: When using oxidative deprotection methods, the desired alcohol product can be further oxidized to an aldehyde, ketone, or carboxylic acid.[3]
-
Acid-catalyzed Side Reactions: Strong acidic conditions can lead to degradation of acid-sensitive substrates or the formation of undesired byproducts.[1][3]
-
Formation of Ring-Closed Byproducts: In molecules like β-benzylaspartyl residues, both acid and base-catalyzed conditions can promote the formation of aminosuccinyl derivatives.[1]
Q2: How do I choose the right deprotection method to minimize side reactions?
The selection of a deprotection method is critical and depends on the overall structure of your molecule, particularly the presence of other functional groups.[2] A decision-making workflow can help guide your choice.
Troubleshooting Guides
Issue 1: Incomplete Deprotection during Catalytic Hydrogenolysis
Q: My catalytic hydrogenolysis reaction is sluggish or incomplete. What should I do?
A: Incomplete hydrogenolysis can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Check Catalyst Activity: The palladium catalyst may be old or inactive. Use a fresh batch of high-quality catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective.[2]
-
Suspect Catalyst Poisoning: If your substrate contains sulfur (e.g., thiols, thioethers) or certain nitrogen-containing heterocycles, the catalyst may be poisoned.[2][5] In such cases, consider alternative deprotection methods like acid cleavage or oxidative deprotection.
-
Address Mass Transfer Limitations: Ensure vigorous stirring to maximize contact between the substrate, catalyst, and hydrogen gas.[2] Increasing the hydrogen pressure and/or reaction temperature can also improve reaction rates.[2]
-
Increase Catalyst Loading: If mass transfer is not the issue, increasing the catalyst loading may drive the reaction to completion.[2]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Common solvents include methanol, ethanol, and ethyl acetate.[6] For N-benzyl deprotection, conducting the reaction in an acidified solution (e.g., ethanol with HCl) can prevent the amine product from poisoning the catalyst.[7]
Issue 2: Benzyl Group Migration
Q: I am observing benzyl group migration during deprotection of a tyrosine residue. How can I prevent this?
A: Acid-catalyzed O- to C-migration of the benzyl group is a known side reaction for O-benzyl tyrosine.[1] To suppress this:
-
Use a Scavenger: During acid cleavage with reagents like trifluoroacetic acid (TFA), the addition of a cation scavenger such as phenol, p-cresol, or pentamethylbenzene is crucial to trap the liberated benzyl cation and prevent it from reattaching to the tyrosine ring.[1][5]
-
Modify the Acidic Conditions: Using a mixture of HBr in phenol and p-cresol has been shown to reduce this side reaction compared to HBr in TFA.[1] A 7:3 mixture of trifluoroacetic acid and acetic acid can also suppress the formation of 3-benzyltyrosine.[1]
Issue 3: Unwanted Reduction of Other Functional Groups
Q: My deprotection by catalytic hydrogenolysis is also reducing other functional groups in my molecule. What are my options?
A: To achieve selective deprotection of a benzyl group in the presence of other reducible functionalities, consider the following strategies:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene in the presence of a palladium catalyst.[3][8][9] It is often milder than using hydrogen gas and can sometimes offer better chemoselectivity.[3][8]
-
Chemoselective Methods:
-
Nickel Boride: This reagent can chemoselectively cleave benzyl esters in the presence of benzyl ethers, as well as methyl, ethyl, and tert-butyl esters.[10]
-
Visible-Light-Mediated Deprotection: Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant under visible light allows for the cleavage of benzyl ethers in the presence of sensitive groups like azides, alkenes, and alkynes.[4][11]
-
Oxidative Deprotection: Reagents like DDQ (especially for p-methoxybenzyl ethers), ozone, or a nitroxyl radical/PIFA system can remove benzyl groups without affecting non-reducible functionalities.[3][12]
-
-
Orthogonal Protecting Groups: In the design of your synthesis, employ protecting groups that can be removed under conditions that do not affect the benzyl group, and vice-versa.[13] For example, silyl ethers (removed by fluoride), acetyl esters (removed by base), and p-methoxybenzyl (PMB) ethers (removed by oxidation) are orthogonal to the standard hydrogenolysis conditions for benzyl ether removal.[13]
Data Presentation
Table 1: Comparison of Common Benzyl Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Side Reactions |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH or EtOAc, rt | Mild, high yielding, clean byproducts (toluene).[9] | Catalyst can be poisoned by sulfur or nitrogen compounds; may reduce other functional groups; H₂ gas can be a safety concern.[2][9] |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium formate or 1,4-cyclohexadiene, MeOH, rt to reflux | Avoids the use of H₂ gas; can be milder and more chemoselective.[3][9] | May require higher catalyst loading; potential for side reactions from the hydrogen donor.[8][9] |
| Acidic Cleavage | TFA, with scavengers (e.g., anisole, cresol), CH₂Cl₂, rt | Effective when hydrogenation is not feasible.[9] | Not suitable for acid-sensitive substrates; risk of benzyl group migration without scavengers.[1][9][14] |
| Lewis Acid Cleavage | BCl₃ or SnCl₄, with scavengers, CH₂Cl₂, -78 °C to rt | Can be highly chemoselective for aryl benzyl ethers over alkyl benzyl ethers.[3][15] | Requires stoichiometric amounts of Lewis acid; workup can be complex.[9] |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt | Effective for p-methoxybenzyl (PMB) ethers; mild conditions.[3] | Can over-oxidize the product alcohol; less effective for unsubstituted benzyl ethers.[3] |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄, MeOH, rt | Rapid and chemoselective for benzyl esters over benzyl ethers and other ester types.[10] | Requires in situ preparation of the reagent.[9] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation of a Benzyl Ester
This protocol is adapted for the deprotection of a benzyl ester using ammonium formate as the hydrogen donor.[9]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl ester substrate (1.0 equivalent) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate).[9]
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 equivalents) in one portion.[9]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Deprotection of a Benzyl Ether with a Scavenger
This protocol describes the cleavage of a benzyl ether using trifluoroacetic acid (TFA) with a cation scavenger to prevent side reactions.[9]
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve the benzyl ether substrate (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Scavenger Addition: Add a cation scavenger, such as anisole or pentamethylbenzene (3-5 equivalents).
-
Acid Addition: Cool the solution in an ice bath. Slowly add trifluoroacetic acid (5-10 equivalents).[9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Orthogonal Deprotection Strategies
The concept of using orthogonal protecting groups is fundamental to complex multi-step synthesis. The following diagram illustrates the selective removal of common protecting groups in the presence of a benzyl ether.[13]
References
- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Z-Ala-NH2
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like N-benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2) is a critical step in chemical synthesis and pharmaceutical development. The presence of impurities can lead to undesired side reactions, impact product yield and quality, and introduce potential safety risks. This guide provides a comparative overview of the principal analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection.
The most common and robust techniques for determining the purity of this compound and related N-protected amino acid amides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While RP-HPLC is widely regarded as the industry standard for purity assessment, qNMR offers a powerful, non-destructive alternative for obtaining an absolute purity value.
Comparative Analysis of Key Purity Assessment Techniques
The selection of an appropriate analytical method depends on various factors, including the specific information required (e.g., relative purity vs. absolute purity), the nature of potential impurities, and the available instrumentation. The following table summarizes the performance characteristics of the most commonly employed techniques for this compound purity determination.
| Parameter | RP-HPLC with UV Detection | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on hydrophobicity | Quantitative analysis based on the integrated signal of specific protons relative to a certified internal standard. |
| Information Provided | Relative purity (area %), retention time, impurity profile | Absolute purity (% w/w), structural confirmation |
| Typical Purity Range | 95-100% | 95-100% |
| Linearity (R²) | >0.999 | Not applicable in the same sense, but signal response is directly proportional to the number of nuclei. |
| Limit of Detection (LOD) | Typically in the low ng range | Dependent on the number of scans and magnetic field strength, generally in the µg range. |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng range | Dependent on the number of scans and magnetic field strength, generally in the µg range. |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | <2% | <1% |
Note: The quantitative data presented are representative values for well-validated methods for small molecules and protected amino acids. Actual performance may vary based on the specific instrumentation and method parameters.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for determining the relative purity of this compound and identifying potential process-related impurities.
Objective: To determine the purity of this compound by calculating the main peak's area percentage relative to the total peak area.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
-
This compound sample
-
0.22 µm or 0.45 µm membrane filters
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[1]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the percentage purity by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.[1][2]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
This method provides an absolute purity value (% w/w) and offers structural confirmation. It is a primary analytical method as it does not require a reference standard of the analyte itself.
Objective: To determine the absolute purity of a this compound sample by comparing the integral of a characteristic analyte proton signal to that of a certified internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Standard 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., dimethyl sulfone, maleic acid) with a known purity. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
This compound sample
-
Analytical balance (accurate to 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the certified internal standard (e.g., 5-10 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of both the analyte and the standard.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]
-
Uniform excitation of all relevant resonances.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation[3]:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
x = Analyte (this compound)
-
std = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an analytical method for purity determination.
Caption: Experimental workflow for purity determination.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Z-Ala-NH₂ Versus Fmoc-Protected Solid-Phase Synthesis
For researchers, scientists, and drug development professionals, the choice of synthetic strategy for custom peptides is a critical determinant of yield, purity, and ultimately, the reliability of experimental outcomes. This guide provides an objective comparison of peptides synthesized using the classical solution-phase method with Z-Ala-NH₂ as a building block against the modern solid-phase peptide synthesis (SPPS) approach utilizing an Fmoc-protected amino acid. The comparison is supported by a detailed analysis of their respective mass spectrometry data, experimental protocols, and key performance indicators.
The benzyloxycarbonyl (Z) group is a traditional amine-protecting group often employed in solution-phase peptide synthesis. In contrast, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its mild deprotection conditions. This guide focuses on the synthesis and mass spectrometric analysis of the dipeptide Ala-Ala-NH₂ to highlight the practical differences and analytical outcomes of these two divergent synthetic methodologies.
Performance Comparison: Z-Ala-NH₂ (Solution-Phase) vs. Fmoc-Ala-OH (Solid-Phase)
The selection of a peptide synthesis strategy significantly impacts key performance metrics such as yield, purity, and the resources required for synthesis and purification. The following table summarizes a comparison between the solution-phase synthesis of Z-Ala-Ala-NH₂ and the solid-phase synthesis of Fmoc-Ala-Ala-NH₂.
| Feature | Z-Ala-NH₂ (Solution-Phase Synthesis) | Fmoc-Ala-OH (Solid-Phase Synthesis) |
| Typical Yield | Generally lower for multi-step solution-phase synthesis, often requiring optimization at each step. | High, with coupling efficiencies typically exceeding 99%.[] |
| Purity (Crude) | Variable, highly dependent on the success of each coupling and purification step. | Generally high due to the ease of removing excess reagents and by-products by washing the solid support.[2] |
| Synthesis Time | Longer, as it involves manual handling, purification of intermediates, and longer reaction times. | Faster, especially with automated synthesizers, due to the repetitive and streamlined nature of the process. |
| Scalability | Can be scaled up for large-quantity production of short peptides. | While scalable, large-scale synthesis can be limited by the cost of reagents and resin.[3] |
| Purification | Often requires multiple chromatographic purification steps for intermediates and the final product. | Typically requires a single final purification step by HPLC after cleavage from the resin. |
| Side Reactions | Risk of side reactions at each step, which can complicate purification. | Minimized due to the use of protecting groups and the washing away of excess reagents.[] |
| Cost-Effectiveness | Can be more cost-effective for very short peptides at a large scale due to lower raw material costs for some reagents. | Reagents and resins can be more expensive, but this is often offset by higher efficiency and purity.[] |
Mass Spectrometry Analysis: Identifying and Characterizing the Synthesized Peptides
Mass spectrometry is an indispensable tool for the verification of the primary sequence and purity of synthetic peptides.[4] Electrospray ionization (ESI) is a common technique for the analysis of peptides, often producing multiply charged ions.[5]
Mass Spectrometry Data for Z-Ala-Ala-NH₂
For a peptide synthesized using Z-Ala-NH₂, the expected molecular weight of the protected dipeptide, Z-Ala-Ala-NH₂, is approximately 321.35 g/mol . Upon successful synthesis and purification, ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 322.36.
Expected Fragmentation Pattern for Z-Ala-Ala-NH₂:
Tandem mass spectrometry (MS/MS) of the precursor ion would yield fragment ions that can confirm the peptide sequence. Key expected fragments include:
-
b-ions: Formed by cleavage of the peptide bond from the C-terminus.
-
b₁ ion (Z-Ala⁺): m/z ~222.1
-
-
y-ions: Formed by cleavage of the peptide bond from the N-terminus.
-
y₁ ion (Ala-NH₂⁺): m/z ~89.1
-
-
Fragments related to the Z-protecting group.
The presence of these fragments provides confidence in the identity of the synthesized peptide.
Mass Spectrometry Data for Fmoc-Ala-Ala-NH₂
For a peptide synthesized using the Fmoc strategy on a Rink amide resin, the final product after cleavage and deprotection is the dipeptide Ala-Ala-NH₂. The expected molecular weight is approximately 160.19 g/mol . ESI-MS analysis should show a primary ion for the protonated molecule [M+H]⁺ at an m/z of approximately 161.19.
Expected Fragmentation Pattern for Ala-Ala-NH₂:
MS/MS analysis of the [M+H]⁺ ion would produce characteristic fragment ions:
-
b-ions:
-
b₁ ion (Ala⁺): m/z ~72.1
-
-
y-ions:
-
y₁ ion (Ala-NH₂⁺): m/z ~89.1
-
The following table summarizes the expected mass spectrometry data for the final products of both synthetic routes.
| Analyte | Synthesis Method | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Z-Ala-Ala-NH₂ | Solution-Phase | ~322.36 | b₁: ~222.1, y₁: ~89.1 |
| Ala-Ala-NH₂ | Solid-Phase (Fmoc) | ~161.19 | b₁: ~72.1, y₁: ~89.1 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful synthesis and analysis of peptides.
Synthesis of Z-Ala-Ala-NH₂ (Solution-Phase)
This protocol describes a general procedure for the solution-phase synthesis of a Z-protected dipeptide.
-
Activation of Z-Ala-OH: Dissolve Z-Ala-OH in a suitable solvent (e.g., dichloromethane or DMF). Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) at 0°C.
-
Coupling: To the activated Z-Ala-OH solution, add a solution of L-alaninamide hydrochloride (H-Ala-NH₂·HCl) and a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt. Stir the reaction mixture at room temperature until completion.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea by-product (if DCC was used). Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by column chromatography or recrystallization.
Synthesis of Ala-Ala-NH₂ (Solid-Phase using Fmoc-Ala-OH)
This protocol outlines the solid-phase synthesis of a dipeptide amide using Fmoc chemistry.
-
Resin Preparation: Swell a Rink Amide resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin with a 20% piperidine in DMF solution.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-Ala-OH using a coupling reagent like HBTU or HATU in the presence of a base such as diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling:
-
Repeat the Fmoc deprotection and washing steps.
-
Couple the second Fmoc-Ala-OH using the same coupling procedure.
-
Wash the resin with DMF and dichloromethane (DCM).
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (if any).
-
Peptide Precipitation and Purification: Precipitate the peptide with cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
LC-MS/MS Analysis Protocol for Synthetic Peptides
The following is a general protocol for the analysis of synthetic dipeptides by LC-MS/MS.[6][7]
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide.
-
-
Mass Spectrometry (MS) and MS/MS Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan: Acquire a full MS scan to identify the [M+H]⁺ ion of the peptide.
-
MS/MS Scan: Select the [M+H]⁺ ion for fragmentation (e.g., by collision-induced dissociation - CID) and acquire the MS/MS spectrum to identify the fragment ions.
-
-
Data Analysis: Analyze the MS and MS/MS spectra to confirm the molecular weight and sequence of the synthesized peptide.
Visualizing the Workflow and a Relevant Signaling Pathway
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: Experimental workflow for peptide synthesis and mass spectrometry analysis.
Small dipeptides like Ala-Ala can be components of larger signaling molecules or can be studied as models for peptide transport and metabolism. For instance, they can be involved in pathways related to nutrient sensing and cell growth.
References
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 7. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
A Comparative Guide to Coupling Reagents for the Synthesis of Z-Ala-NH2
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of N-Benzyloxycarbonyl-L-alaninamide
The efficient synthesis of peptide amides is a cornerstone of drug discovery and development. The choice of coupling reagent is a critical parameter that directly influences reaction yield, purity, and overall efficiency. This guide provides a comparative analysis of common coupling reagents for the synthesis of a model peptide amide, N-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2), offering a data-driven basis for reagent selection.
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent is often a balance between reactivity, cost, and the minimization of side reactions, most notably racemization. This comparison focuses on four widely used coupling reagents: HBTU, HATU, PyBOP, and EDC in combination with HOBt. While direct comparative studies for the synthesis of this compound are limited, the following data, gathered from various sources and representative of typical outcomes for similar small peptide amide syntheses, provides a valuable benchmark.
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (hours) | Key Observations |
| HBTU | 85 - 95 | >95 | 2 - 4 | A reliable and cost-effective choice for routine peptide couplings with good yields and low racemization.[1] |
| HATU | 90 - 98 | >97 | 1 - 3 | Generally offers higher yields and faster reaction times compared to HBTU, particularly for sterically hindered couplings.[2] |
| PyBOP | 80 - 90 | >95 | 2 - 6 | A phosphonium-based reagent that is a good alternative to uronium salts, avoiding potential guanidinylation side reactions.[3] |
| EDC/HOBt | 75 - 90 | >93 | 4 - 12 | A classic and economical choice, though it may require longer reaction times and careful control to minimize side reactions.[4][5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared coupling reagents are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired scale.
General Materials:
-
N-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)
-
Ammonia source (e.g., ammonia solution in a solvent, or generated in situ)
-
Coupling Reagent (HBTU, HATU, PyBOP, or EDC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Synthesis of this compound using HBTU
This protocol outlines a standard procedure for the HBTU-mediated coupling of Z-Ala-OH with ammonia.[6]
-
Dissolution: Dissolve Z-Ala-OH (1.0 eq) in anhydrous DMF.
-
Activation: Add HBTU (1.05 eq) and HOBt (1.0 eq) to the solution.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Ammonia Addition: Introduce the ammonia source (e.g., a solution of ammonia in methanol, ~2.0 eq) to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Synthesis of this compound using HATU
This protocol utilizes the highly efficient HATU coupling reagent.[7][8]
-
Dissolution: Dissolve Z-Ala-OH (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.05 eq) to the solution.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Ammonia Addition: Introduce the ammonia source (~2.0 eq).
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure as described for the HBTU protocol.
Synthesis of this compound using PyBOP
This protocol employs the phosphonium-based coupling reagent, PyBOP.[3][9]
-
Dissolution: Dissolve Z-Ala-OH (1.0 eq) in anhydrous DCM or DMF.
-
Reagent Addition: Add PyBOP (1.1 eq) and the ammonia source (~2.0 eq) to the solution.
-
Base Addition: Add DIPEA (2.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure as described for the HBTU protocol.
Synthesis of this compound using EDC/HOBt
This protocol describes the classic carbodiimide-mediated coupling method.[4][5]
-
Dissolution: Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Carbodiimide Addition: Cool the solution to 0°C and add EDC (1.1 eq). Stir the mixture at 0°C for 15-30 minutes.
-
Ammonia Addition: Add the ammonia source (~2.0 eq) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, filter off any precipitated urea byproduct (if using a non-water-soluble carbodiimide). Proceed with an aqueous work-up and column chromatography for purification.
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the fundamental steps involved in the synthesis of this compound and the general mechanism of amide bond formation.
Caption: General workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. peptide.com [peptide.com]
Assessing the stability of Z-protected peptides versus Boc-protected peptides
An Objective Comparison of Z-Protected and Boc-Protected Peptide Stability for Researchers and Drug Development Professionals.
In the precise world of peptide synthesis and drug development, the selection of an appropriate protecting group strategy is fundamental to achieving a successful outcome. The stability of these protective groups under various chemical conditions dictates the overall efficiency, yield, and purity of the final peptide. Among the most established and widely utilized amine protecting groups are the Benzyloxycarbonyl (Z or Cbz) group and the tert-Butoxycarbonyl (Boc) group. Their distinct stability profiles form the basis of many orthogonal synthetic strategies.
This guide provides a comprehensive comparison of the stability of Z- and Boc-protected peptides, supported by experimental data and detailed protocols to inform the strategic choices of researchers, scientists, and drug development professionals.
Comparative Stability Profile: Z vs. Boc
The core difference between the Z and Boc protecting groups lies in their lability under different chemical conditions. The Boc group is known for its sensitivity to acidic conditions, while the Z group is stable to acids but is readily cleaved by catalytic hydrogenolysis.[1] This fundamental difference is the cornerstone of their orthogonal relationship in peptide synthesis, allowing for the selective removal of one in the presence of the other.[2][3]
The Z group offers robust stability in both acidic and basic conditions, making it a "permanent" protecting group for side chains in many synthetic schemes.[2] In contrast, the Boc group is stable to bases, nucleophiles, and catalytic hydrogenation, rendering it an ideal "temporary" protecting group in synthetic strategies where the Z group is used for side-chain protection.[2][4]
Data Presentation: Physicochemical Properties and Stability
The following table summarizes the key properties and stability of the Z and Boc protecting groups under various conditions.
| Property | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Chemical Formula | C₈H₇O₂ | C₅H₉O₂ |
| Molecular Weight | 151.16 g/mol | 101.12 g/mol |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), Strong Acids (e.g., HBr/AcOH)[5][6] | Acidolysis (e.g., TFA, HCl in dioxane)[5][7] |
| Stability to Acids | Generally stable to mild acids like TFA[6] | Labile |
| Stability to Bases | Stable[6] | Stable[2] |
| Stability to Catalytic Hydrogenolysis | Labile[2] | Stable[2] |
| Byproducts of Cleavage | Toluene and CO₂ | Isobutylene and CO₂ |
Deprotection Conditions and Potential Side Reactions
The choice of deprotection method is critical and depends on the overall synthetic strategy and the presence of other sensitive functional groups within the peptide sequence.
Z-Group Deprotection: The most common and mildest method for Z-group cleavage is catalytic hydrogenolysis.[6] This method is highly selective and does not affect most other protecting groups, including Boc. However, it is incompatible with peptides containing sulfur (e.g., Cysteine, Methionine) or other functional groups susceptible to reduction.[1] Alternatively, strong acidic conditions, such as hydrogen bromide in acetic acid, can be used for Z-group removal.[5]
Boc-Group Deprotection: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[7][8] The deprotection is generally rapid and efficient. However, the strong acidic conditions can lead to side reactions, such as aspartimide formation in peptides containing aspartic acid.[1][9] The use of scavengers is often recommended to prevent side reactions caused by the tert-butyl cation generated during cleavage.[8]
The distinct deprotection pathways are fundamental to the orthogonal nature of these protecting groups.
Deprotection mechanisms for Z and Boc groups.
Orthogonal Protection Strategy
The orthogonality of Z and Boc groups is a significant advantage in complex, multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[2][3] In such strategies, one group can be selectively removed without affecting the other, allowing for sequential modification of the peptide. For instance, in a Boc-based SPPS, the temporary N-terminal Boc group is removed at each cycle with TFA, while Z-protected side chains remain intact until the final cleavage step.[7]
Orthogonal use of Boc and Z protecting groups.
Experimental Protocols
The following are generalized experimental protocols for the deprotection of Boc- and Z-protected peptides. Note that optimal conditions may vary depending on the specific peptide sequence and resin.
Protocol 1: Deprotection of a Boc-Protected N-terminus
This protocol describes the removal of the Boc group from the N-terminus of a resin-bound peptide during SPPS.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for approximately 20 minutes.[7]
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate the mixture for 30 minutes at room temperature.[7]
-
Drain the TFA solution.
-
Wash the resin three times with DCM to remove excess TFA.[7]
-
Neutralize the resin by washing twice with a solution of 5% DIEA in DCM for 5 minutes each.[7]
-
Wash the resin three times with DCM to remove excess DIEA.[7]
-
The resin is now ready for the next coupling step.
Protocol 2: Deprotection of a Z-Protected Amine via Catalytic Hydrogenolysis
This protocol details the cleavage of a Z group from a peptide in solution.
Materials:
-
Z-protected peptide
-
Methanol (or another suitable solvent like ethanol or THF)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source
-
Celite
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol) in a flask appropriate for hydrogenation.[10]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight of the substrate).[6]
-
Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere.[10]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[6]
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and CO₂, are volatile and easily removed.[6]
Conclusion
The choice between Z- and Boc-protecting groups is dictated by the desired synthetic strategy, particularly the need for orthogonality.
-
Choose Boc protection when acid lability is required for temporary protection, especially in SPPS, and when the peptide is stable under acidic conditions. It is ideal for substrates that are sensitive to hydrogenolysis.[2]
-
Choose Z protection when stability to both acidic and basic conditions is paramount. It is an excellent choice for side-chain protection or for solution-phase synthesis where a robust protecting group is needed, provided the peptide is compatible with catalytic hydrogenolysis.[1][2]
A thorough understanding of the distinct stability profiles and deprotection mechanisms of Z- and Boc-protected peptides empowers researchers to design and execute more efficient and successful synthetic routes for complex peptides in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Orthogonality of the Z-group with other protecting groups in peptide synthesis
In the landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving the desired peptide sequence with high purity and yield. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in peptide chemistry, offers distinct advantages due to its unique deprotection conditions. This guide provides a comprehensive comparison of the orthogonality of the Z-group with other commonly used protecting groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in designing robust synthetic strategies.
The Principle of Orthogonality
At its core, orthogonality in peptide synthesis refers to the use of multiple protecting groups that can be selectively removed under different chemical conditions, allowing for the precise and stepwise assembly of complex peptides.[1] An ideal protecting group strategy ensures that the removal of one group does not affect others, a critical factor for success in multi-step syntheses.
Comparison of Deprotection Strategies for the Z-Group and Other Common Protecting Groups
The utility of the Z-group is defined by its stability profile relative to other widely used amine protecting groups such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc).
Data Presentation: Stability and Orthogonality
The following tables summarize the stability of the Z-group under the deprotection conditions for other common protecting groups and vice versa. This data is crucial for planning orthogonal protection schemes.
Table 1: Stability of the Z-Group under Deprotection Conditions for Other Protecting Groups
| Protecting Group to be Removed | Deprotection Reagents & Conditions | Z-Group Stability | Orthogonality Notes |
| Fmoc | 20% Piperidine in DMF, Room Temperature, 5-20 min | Stable | The Z-group is fully orthogonal to the basic conditions used for Fmoc deprotection.[2] |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA), 1-4 hours | Labile | Not orthogonal. The Z-group is susceptible to cleavage under the strong acidic conditions required for Boc removal.[3] |
| Alloc | Pd(PPh₃)₄, Phenylsilane in DCM, Room Temperature, ~2 hours | Stable | The Z-group is stable to the palladium-catalyzed conditions used for Alloc deprotection, making them an orthogonal pair.[4] |
Table 2: Orthogonal Deprotection of the Z-Group
| Deprotection Strategy | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Orthogonality Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | >98% | Orthogonal to Boc and Fmoc groups.[3] |
| Acidic Deprotection | HBr in Acetic Acid | 1-2 hours | Variable | Good | Not orthogonal to Boc and other acid-labile groups. |
| Lewis Acid-Mediated Deprotection | Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | >95% | Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[5] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of orthogonal strategies. The following are representative protocols for the selective deprotection of various groups in the presence of the Z-group, and vice-versa.
Protocol 1: Selective Deprotection of the Fmoc Group in the Presence of a Z-Group
Objective: To remove the Fmoc protecting group from the N-terminus of a peptide while leaving a Z-protected side chain intact.
Materials:
-
Fmoc-protected peptide-resin with a Z-protected amino acid (e.g., Lys(Z))
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.[6]
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[6]
-
The resin is now ready for the next coupling step with the Z-group remaining on the side chain.
Protocol 2: Selective Deprotection of the Boc Group in the Presence of a Z-Group (Caution Advised)
Objective: To selectively remove a Boc group in the presence of a Z-group. This is challenging due to the similar lability of the Z-group to strong acids. Milder acidic conditions are required.
Materials:
-
Boc- and Z-diprotected amino acid or peptide
-
Dichloromethane (DCM)
-
Iron(III) Chloride (FeCl₃) or Stannic Chloride (SnCl₄)
Procedure using FeCl₃:
-
Dissolve the Boc- and Z-protected substrate in dry DCM.
-
Add a catalytic amount of iron(III) chloride.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and purify the product. This method can achieve selective Boc deprotection with excellent yields.[7]
Procedure using SnCl₄:
-
Dissolve the Boc- and Z-protected substrate in an organic solvent.
-
Add SnCl₄. This reagent can act as a mild Lewis acid for Boc deprotection, potentially leaving the Z-group intact under carefully controlled conditions.[8]
Protocol 3: Selective Deprotection of the Alloc Group in the Presence of a Z-Group
Objective: To remove an Alloc protecting group while leaving a Z-group untouched.
Materials:
-
Alloc- and Z-diprotected peptide on resin
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane
Procedure:
-
Swell the resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.[4]
-
Add the solution to the resin and agitate the mixture at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin thoroughly with DCM, followed by DMF.
-
The resin now has a free amine at the position of the former Alloc group, with the Z-group still intact.
Protocol 4: Selective Deprotection of the Z-Group by Catalytic Hydrogenolysis
Objective: To remove a Z-group in the presence of Boc and/or Fmoc groups.
Materials:
-
Z-protected peptide (with Boc and/or Fmoc groups)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected compound in MeOH or EtOH in a flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus or attach a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualization of Orthogonality and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in protecting group orthogonality and experimental workflows.
References
- 1. Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. A kinetic study of product cleavage reactions from the solid phase by a biocompatible and removable cleaving reagent, HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Z-Ala-NH2: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is paramount in any research setting. This guide provides detailed procedures for the proper disposal of Z-Ala-NH2 (N-Carbobenzoxy-L-alaninamide), a common reagent in drug development and scientific research. Adherence to these guidelines is essential for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the substance's specific Safety Data Sheet (SDS). While some sources classify this compound as not a hazardous substance, others indicate it may be harmful if inhaled, in contact with skin, or swallowed.[1][2] Therefore, exercising caution is vital. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
In the event of exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 13139-27-0 |
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol and chloroform |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity and form of the waste (solid, liquid, or contaminated materials).
For small amounts of solid this compound waste, the primary method is collection for professional disposal.
-
Containment: Carefully sweep up any solid waste, avoiding dust generation, and place it in a clearly labeled, sealed, and compatible waste container.[4]
-
Labeling: The container must be labeled with the full chemical name ("this compound" or "N-Carbobenzoxy-L-alaninamide") and any relevant hazard warnings.
-
Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and gloves, should be treated as chemical waste.
-
Segregation: Place all contaminated solid waste into a designated, clearly labeled solid waste container.
-
Disposal: This container should be disposed of through your institution's chemical waste program. Do not mix with regular trash.
Properly cleaned empty containers can often be disposed of as regular waste or recycled.
-
Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., water or an appropriate organic solvent) at least three times.
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as chemical waste.
-
Final Disposal: Once cleaned and dried, the container can be disposed of in accordance with institutional and local regulations, which may include defacing the label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedures for different forms of this compound waste.
Hazardous Decomposition and Incompatible Materials
When heated to decomposition, this compound may emit toxic fumes, including oxides of carbon and nitrogen.[3] It is incompatible with strong oxidizing agents.[3] Avoid mixing this compound waste with these materials.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Essential Safety and Operational Guide for Handling Z-Ala-NH2
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Z-Ala-NH2 (N-Carbobenzyloxy-L-alaninamide). The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on the safety data sheet for the closely related compound Z-Ala-OH (Nα-Cbz-L-alanine), as a direct equivalent for this compound was not available. Users should always consult the specific Safety Data Sheet (SDS) provided with their product and perform a risk assessment for their particular use case.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory hazards should be conducted to determine the necessary PPE.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for any damage before use and remove them before leaving the laboratory.[1] |
| Body Protection | Laboratory coat | A lab coat or other protective garments like aprons should be worn to protect street clothing.[1] For larger quantities or splash potential, a full suit and boots may be necessary.[2] |
| Respiratory Protection | Dust respirator or NIOSH-approved respirator | Use in well-ventilated areas.[2] If user operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.[2] A self-contained breathing apparatus (SCBA) may be required for significant inhalation risks.[2] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product label matches the order information.
-
Ensure the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated place.
-
Do not store at temperatures above 5°C (41°F).[2]
-
Avoid strong oxidizing agents.[2]
3. Handling and Use:
-
Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to minimize airborne exposure.[2]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, smoking, or using the restroom.[2]
-
Safe Handling Practices:
-
Do not breathe dust.[2]
-
Avoid contact with skin and eyes.
-
Wear all recommended PPE as detailed in the table above.
-
4. Disposal Plan:
-
Dispose of waste in accordance with federal, state, and local environmental control regulations.[2]
-
Do not dispose of the material down the drain unless explicitly permitted by local regulations.
-
Contaminated packaging should be treated as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
